Cutamesine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWWUWQVAQPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167935 | |
| Record name | Cutamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165377-43-5 | |
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165377-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cutamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165377435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cutamesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cutamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUTAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7A4144BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cutamesine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cutamesine (SA4503) is a selective agonist of the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Its mechanism of action is centered on the modulation of intracellular calcium signaling, attenuation of ER stress, and the promotion of neuronal survival and plasticity. By binding to the σ1R, this compound initiates a cascade of downstream signaling events that have shown therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols related to the action of this compound.
Core Mechanism of Action: Sigma-1 Receptor Agonism
This compound's primary pharmacological action is its high-affinity binding to and activation of the sigma-1 receptor (σ1R). The σ1R is a 223-amino acid transmembrane protein that resides in specific microdomains of the ER called mitochondria-associated membranes (MAMs). In its inactive state, the σ1R is complexed with another chaperone protein, BiP (Binding immunoglobulin Protein).
Upon binding of an agonist like this compound, the σ1R dissociates from BiP. This dissociation allows the activated σ1R to interact with and modulate the function of various "client" proteins, including ion channels, G-protein coupled receptors, and other signaling molecules. This chaperone activity is central to the diverse cellular effects of this compound.
Binding Affinity and Selectivity
This compound exhibits high selectivity for the σ1R over the sigma-2 receptor (σ2R), as demonstrated by in vitro binding assays.
| Receptor Subtype | Ligand | IC50 (nM) | Tissue Source |
| Sigma-1 (σ1R) | This compound (SA4503) | 17.4 | Guinea pig brain membranes |
| Sigma-2 (σ2R) | This compound (SA4503) | 1784 | Guinea pig brain membranes |
Table 1: In vitro binding affinities of this compound for sigma-1 and sigma-2 receptors.[1]
This significant difference in binding affinity underscores the targeted action of this compound on the σ1R.
Key Signaling Pathways Modulated by this compound
The activation of the σ1R by this compound triggers several critical downstream signaling pathways that contribute to its neuroprotective and neurorestorative effects.
Modulation of Intracellular Calcium Homeostasis
A primary function of the activated σ1R is the regulation of intracellular calcium (Ca2+) signaling, particularly the flux of Ca2+ from the ER to the mitochondria. The σ1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for Ca2+ release from the ER. By modulating IP3R function, this compound ensures proper Ca2+ transfer to the mitochondria, which is essential for maintaining mitochondrial function and cellular bioenergetics. In pathological conditions characterized by excessive Ca2+ release and mitochondrial dysfunction, this compound can help restore calcium homeostasis and prevent cell death.[2][3]
Attenuation of Endoplasmic Reticulum (ER) Stress
ER stress, characterized by the accumulation of unfolded or misfolded proteins, is a common feature of many neurodegenerative diseases. The σ1R, as a chaperone protein, plays a crucial role in mitigating ER stress. By promoting proper protein folding and facilitating the degradation of misfolded proteins, this compound, through σ1R activation, helps to alleviate the ER stress response and prevent the initiation of apoptotic pathways.[4] Studies have shown that this compound treatment can reduce the levels of ER stress markers such as C/EBP homologous protein (CHOP) and caspase-12.[2]
Promotion of Neurotrophic Factor Signaling
This compound has been shown to increase the levels and secretion of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. Chronic treatment with this compound potentiates the secretion of mature BDNF from neuronal cells without affecting BDNF mRNA levels, suggesting an effect on the post-translational processing and release of BDNF. This enhancement of BDNF signaling is a critical component of this compound's neurorestorative properties.
Activation of Pro-Survival Kinase Pathways
This compound treatment leads to the phosphorylation and activation of pro-survival signaling molecules, including Akt (also known as protein kinase B) and ERK1/2 (extracellular signal-regulated kinases). The PI3K/Akt and MAPK/ERK pathways are crucial for promoting cell survival, proliferation, and differentiation, and their activation by this compound contributes to its neuroprotective effects against various insults.
Enhancement of Cholinergic Neurotransmission
In vivo microdialysis studies in rats have demonstrated that this compound administration significantly enhances the release of acetylcholine in the frontal cortex and hippocampus. Acetylcholine is a critical neurotransmitter for cognitive functions such as learning and memory. By promoting its release, this compound may ameliorate cognitive deficits associated with cholinergic dysfunction.
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in elucidating the mechanism of action of this compound.
Sigma-1 Receptor Binding Assay (Competitive Inhibition)
-
Objective: To determine the binding affinity (Ki) of this compound for the σ1R.
-
Materials:
-
Guinea pig brain membrane homogenate
-
--INVALID-LINK---pentazocine (radioligand)
-
Unlabeled this compound (competitor)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare guinea pig brain membrane homogenates according to standard protocols.
-
In a 96-well plate, add a fixed concentration of --INVALID-LINK---pentazocine and a consistent amount of membrane protein to each well.
-
Add increasing concentrations of unlabeled this compound to the wells to compete with the radioligand for binding to the σ1R.
-
For the determination of non-specific binding, add a high concentration of haloperidol to a separate set of wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 90 minutes at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Acetylcholine Measurement
-
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.
-
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
-
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., frontal cortex or hippocampus) of anesthetized rats using a stereotaxic apparatus.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue to collect dialysate samples at regular intervals post-administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ED.
-
Express the post-administration acetylcholine levels as a percentage of the baseline levels.
-
Western Blotting for Phosphorylated Akt and ERK1/2
-
Objective: To determine the effect of this compound on the phosphorylation of Akt and ERK1/2 in neuronal cells.
-
Materials:
-
Neuronal cell line (e.g., NSC34)
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
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Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
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HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
-
-
Procedure:
-
Culture neuronal cells and treat them with this compound at various concentrations and for different durations.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection reagent and an imaging system.
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Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
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Summary of Preclinical and Clinical Findings
Preclinical studies in various animal models of neurological disorders have demonstrated the therapeutic potential of this compound. It has been shown to improve cognitive function in models of memory impairment, reduce neuronal death in models of ischemic stroke and amyotrophic lateral sclerosis (ALS), and alleviate neuropathic pain.
In a Phase II clinical trial for acute ischemic stroke, this compound was found to be safe and well-tolerated. While it did not show a significant effect on the primary efficacy endpoints in the overall population, a post-hoc analysis suggested potential benefits in patients with more severe strokes. Further clinical investigation is warranted to fully elucidate the therapeutic efficacy of this compound in various patient populations.
Conclusion
This compound's mechanism of action as a selective sigma-1 receptor agonist positions it as a promising therapeutic agent for a variety of neurological and psychiatric conditions. Its ability to modulate fundamental cellular processes such as calcium homeostasis, ER stress, and neurotrophic factor signaling provides a strong rationale for its neuroprotective and neurorestorative effects. The detailed experimental protocols and findings presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further exploration and clinical application of this compound and other sigma-1 receptor modulators.
References
Cutamesine (SA4503): A Comprehensive Technical Guide on its Discovery and Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Cutamesine, also known as SA4503, is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Initially synthesized and evaluated by Santen Pharmaceutical Co., Ltd., this compound has been the subject of extensive preclinical and clinical investigation for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its associated signaling pathways.
Discovery and Initial Characterization
This compound, chemically identified as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, was first reported as a novel sigma receptor ligand by Matsuno et al. in 1996.[1] The initial screening revealed its high affinity and selectivity for the σ1R subtype.
Synthesis
While the precise, step-by-step synthesis protocol from the initial discovery is not publicly detailed, the chemical structure suggests a multi-step synthesis likely involving the coupling of a 3,4-dimethoxyphenethylamine moiety with a 3-phenylpropylpiperazine backbone. Subsequent salt formation with hydrochloric acid would yield the dihydrochloride salt. Santen Pharmaceutical has a history of leveraging network-based drug discovery, collaborating with entities like Asahi Glass Company for their expertise in chemical synthesis, which may have played a role in the development of this compound.[2]
Initial Binding Affinity Studies
The pioneering work by Matsuno et al. established the fundamental binding characteristics of this compound.[1] These studies were crucial in defining its pharmacological profile as a selective σ1R agonist.
Table 1: Initial Radioligand Binding Affinities of this compound (SA4503)
| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Reference |
| Sigma-1 (σ1) | (+)-[3H]pentazocine | Guinea pig brain membranes | 17.4 ± 1.9 | [1] |
| Sigma-2 (σ2) | [3H]DTG (in the presence of 200 nM (+)-pentazocine) | Guinea pig brain membranes | ~1800 | [1] |
Subsequent studies have further refined these binding affinities, consistently demonstrating high nanomolar potency for the σ1R and significantly lower affinity for the σ2R, confirming its selectivity.
Mechanism of Action: Sigma-1 Receptor Agonism and Downstream Signaling
This compound exerts its pharmacological effects by binding to and activating the σ1R. The σ1R is a ligand-operated intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane. Its activation by agonists like this compound triggers a cascade of downstream signaling events that are implicated in neuroprotection, neuroplasticity, and cellular homeostasis.
Modulation of Intracellular Calcium Signaling
The σ1R is known to interact with the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium (Ca2+) from the ER. By modulating the activity of IP3R, σ1R agonists can influence intracellular Ca2+ homeostasis, a critical factor in neuronal function and survival.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Chronic administration of this compound has been shown to increase the protein levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The signaling pathway involves the activation of cAMP response element-binding protein (CREB).
Modulation of MAPK/ERK and Akt/eNOS Signaling Pathways
This compound has been demonstrated to influence key cell survival and signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. In models of oxidative stress, this compound was found to suppress the activation of the MAPK/ERK pathway, contributing to its neuroprotective effects. Furthermore, in the context of vascular function, this compound has been shown to rescue impaired endothelium-dependent vasodilation by enhancing Akt activity and subsequent endothelial nitric oxide synthase (eNOS) phosphorylation.
Preclinical Development
This compound has been evaluated in a wide range of preclinical models, demonstrating potential therapeutic efficacy in various conditions.
Table 2: Summary of Key Preclinical Studies of this compound (SA4503)
| Disease Model | Species | Key Findings | Reference |
| Cholinergic Dysfunction (Amnesia) | Rat | Ameliorated scopolamine-induced memory impairment. | |
| Glutamate Neurotoxicity | Rat (cultured retinal neurons) | Protected against glutamate-induced neurotoxicity. | |
| Oxidative Stress | Rat (cultured cortical neurons) | Inhibited H2O2-induced cell death. | |
| Ischemic Stroke | Rat | Enhanced functional recovery after experimental stroke. | |
| Light-Induced Retinal Damage | Mouse | Protected against photoreceptor cell death. | |
| Adriamycin-Induced Nephropathy | Mouse | Mitigated glomerular injury. | |
| Asphyxia Cardiac Arrest | Rat | Attenuated neuronal apoptosis by inhibiting ER stress and mitochondrial dysfunction. |
Clinical Development
This compound has progressed to Phase II clinical trials for several indications, primarily focusing on its neuroprotective and neurorestorative properties.
Ischemic Stroke
A Phase II clinical trial (NCT00639249) evaluated the safety, tolerability, and efficacy of this compound for recovery enhancement after acute ischemic stroke.
Table 3: Phase II Clinical Trial of this compound in Ischemic Stroke (NCT00639249)
| Parameter | Details |
| Indication | Acute Ischemic Stroke |
| Phase | II |
| Number of Participants | 60 |
| Intervention | This compound (1 mg/day or 3 mg/day) or placebo for 28 days |
| Primary Outcome | Safety and tolerability |
| Secondary Outcome | Change in National Institutes of Health Stroke Scale (NIHSS) score |
| Results | This compound was safe and well-tolerated. No significant effect on the primary efficacy endpoint in the overall population. Post-hoc analysis suggested potential benefit in patients with moderate-to-severe strokes. |
| Reference |
Major Depressive Disorder (MDD)
This compound was also investigated in a Phase II clinical trial for the treatment of Major Depressive Disorder (NCT00551109).
Table 4: Phase II Clinical Trial of this compound in Major Depressive Disorder (NCT00551109)
| Parameter | Details |
| Indication | Major Depressive Disorder (MDD) |
| Phase | II |
| Number of Participants | 150 |
| Intervention | SA4503 or placebo for 8 weeks |
| Primary Outcome | Efficacy compared to placebo |
| Secondary Outcome | Safety and tolerability |
| Results | The detailed results of this trial are not widely published in peer-reviewed literature. |
| Reference |
Other Potential Indications
Preclinical evidence and mentions in literature suggest that this compound was also under consideration for Amyotrophic Lateral Sclerosis (ALS). However, publicly available data on dedicated clinical trials for ALS are scarce.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
References
Therapeutic Potential of Cutamesine (SA4503) in Central Nervous System Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cutamesine (SA4503) is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. The σ1R is a key modulator of cellular stress responses, calcium homeostasis, and neuronal plasticity, making it a compelling therapeutic target for a range of Central Nervous System (CNS) disorders. Preclinical studies have demonstrated this compound's neuroprotective, cognitive-enhancing, and antidepressant-like effects in various animal models. Clinical investigations, primarily Phase II trials, have explored its safety and efficacy in conditions such as major depressive disorder and recovery from acute ischemic stroke. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways.
Introduction to this compound and the Sigma-1 Receptor
This compound, or 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride, was identified as a high-affinity ligand for the σ1R.[1] The σ1R is not a classical neurotransmitter receptor but a ligand-operated intracellular chaperone protein.[2][3][4] It is highly expressed in the CNS and resides at the mitochondria-associated ER membrane (MAM), a critical interface for regulating calcium signaling, lipid metabolism, and cellular survival.[3]
Activation of the σ1R by agonists like this compound can:
-
Modulate intracellular calcium signaling between the ER and mitochondria.
-
Attenuate ER stress and the unfolded protein response (UPR).
-
Promote neurotrophic factor expression, such as Brain-Derived Neurotrophic Factor (BDNF).
-
Enhance neuroplasticity and cell survival.
Given these functions, the σ1R has been implicated in the pathophysiology of numerous CNS disorders, including neurodegenerative diseases, depression, and ischemic brain injury.
Mechanism of Action and Signaling Pathways
Under basal conditions, the σ1R is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the ER. Upon stimulation by an agonist like this compound or in response to cellular stress, the σ1R dissociates from BiP and can translocate to interact with various "client" proteins, including ion channels and kinases, thereby modulating downstream signaling.
This compound's neuroprotective effects are mediated through several key pathways. It has been shown to increase the expression of BDNF, activate pro-survival kinases like Akt and ERK, and reduce apoptosis by inhibiting caspase activity and mitigating mitochondrial dysfunction.
Quantitative Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the in vitro binding affinity of this compound for sigma receptor subtypes. The high selectivity for σ1R over σ2R is a key characteristic.
| Receptor Subtype | Ligand Used for Displacement | Preparation | IC50 (nM) | Reference |
| Sigma-1 (σ1R) | (+)-[³H]Pentazocine | Guinea Pig Brain Membranes | 17.4 | |
| Sigma-1 (σ1R) | N/A | N/A | 17 ± 1.9 | |
| Sigma-2 (σ2R) | N/A | N/A | 1800 ± 310 |
IC50: Half-maximal inhibitory concentration.
Table 2: Summary of Preclinical Efficacy in CNS Disorder Models
This compound has been evaluated in numerous animal models, demonstrating therapeutic potential across different CNS pathologies.
| CNS Disorder Model | Species | This compound Dose | Key Findings | Reference |
| Memory Impairment | Rat | 0.05 - 0.25 mg/kg (oral) | Reduced scopolamine-induced memory impairment. | |
| Depression | Rat | 0.3 - 3 mg/kg | Decreased immobility time in forced swimming test. | |
| Global Cerebral I/R | Rat | 1 - 2.5 mg/kg | Improved neurological outcomes; reduced neuronal apoptosis. | |
| Spinal Cord Injury | Rat | 1 mg/kg | Increased BDNF levels in the lumbar spinal cord. | |
| Amyotrophic Lateral Sclerosis (ALS) | Cell Culture | N/A | Prevented motor neuron cell death (SOD1G93A model). | |
| Cognitive Enhancement | Rat | N/A | Increased acetylcholine release in the frontal cortex. |
I/R: Ischemia/Reperfusion.
Table 3: Summary of Phase II Clinical Trial Data for this compound
This compound has advanced to Phase II clinical trials, primarily for ischemic stroke and major depressive disorder.
| Indication | Trial Identifier | N | Dosage | Duration | Primary Outcome | Key Findings & Status | Reference |
| Acute Ischemic Stroke | NCT00639249 | 60 | 1 mg/day or 3 mg/day | 28 days | Change in NIHSS from baseline to day 56 | Safe and well-tolerated. No significant effect on the primary endpoint in the overall population. Post-hoc analysis showed potential benefit in patients with moderate-to-severe strokes (NIHSS ≥7). | |
| Major Depressive Disorder | N/A | 150 | N/A | N/A | N/A | Phase II trial completed; has not advanced to Phase III. |
NIHSS: National Institutes of Health Stroke Scale.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the evaluation of this compound.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1R by measuring its ability to displace a known radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the σ1R.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing σ1R.
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand).
-
Non-specific Ligand: Haloperidol (10 µM) or another structurally distinct σ1R ligand.
-
Test Compound: this compound (SA4503) at various concentrations.
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Assay Buffer: Tris-HCl buffer.
-
Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters (GF/B).
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet to a desired protein concentration.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: Membrane preparation + Assay Buffer + [³H]-(+)-pentazocine (at a concentration near its Kd).
-
Non-specific Binding (NSB): Membrane preparation + Haloperidol (10 µM) + [³H]-(+)-pentazocine.
-
Competitive Binding: Membrane preparation + a range of concentrations of this compound + [³H]-(+)-pentazocine.
-
-
Incubation: Incubate the plate for 90-120 minutes at 37°C or room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Forced Swim Test (FST) in Rats
The FST is a common behavioral assay used to screen for antidepressant activity. A reduction in immobility time is interpreted as a positive antidepressant-like effect.
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A transparent cylinder (40-50 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Test Compound: this compound (or vehicle control) prepared for administration (e.g., intraperitoneal injection).
-
Video Recording Equipment: For later scoring by a blinded observer.
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Pre-test Session (Day 1):
-
Place each rat individually into the water-filled cylinder for a 15-minute swim session. This is to induce a state of behavioral despair.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer this compound (e.g., 0.3, 1, 3 mg/kg, i.p.) or vehicle to the animals 24, 5, and 1 hour before the test session (as per some antidepressant testing protocols). A single administration 30-60 minutes prior can also be used.
-
Place each rat into the cylinder for a 5-minute test session.
-
Record the entire session on video.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, scores the video recordings.
-
The total duration of immobility during the 5-minute test is measured. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
-
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle-treated control group.
-
Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine significance. A significant reduction in immobility time suggests an antidepressant-like effect.
-
Conclusion and Future Directions
This compound has demonstrated a compelling preclinical profile as a selective σ1R agonist with therapeutic potential across a spectrum of CNS disorders, including depression, cognitive impairment, and ischemic stroke. Its mechanism of action, centered on the modulation of cellular stress and the enhancement of neuronal survival, is highly relevant to the pathophysiology of these conditions.
However, its translation to clinical success has been challenging. The Phase II trial in ischemic stroke did not meet its primary endpoint for the overall population, although post-hoc analyses suggest a potential benefit for more severely affected patients that warrants further investigation. Similarly, while tested for depression, it has not progressed to late-stage trials.
Future directions for research should focus on:
-
Patient Stratification: Identifying patient populations or disease subtypes most likely to respond to σ1R agonism, as suggested by the stroke trial's post-hoc analysis.
-
Biomarker Development: Using PET imaging with radiolabeled ligands like [¹¹C]SA4503 to measure σ1R density and occupancy, which could serve as biomarkers for patient selection and dose optimization.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents to achieve synergistic effects.
-
Exploring New Indications: Expanding research into other neurodegenerative diseases like Alzheimer's and Parkinson's, where σ1R dysfunction has been observed and other σ1R agonists are showing promise.
References
- 1. SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Cutamesine for neurodegeneration
An In-depth Technical Guide to Early-Stage Research on Cutamesine (SA4503) for Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (SA4503) is a selective agonist for the Sigma-1 Receptor (S1R), an intracellular chaperone protein with a critical role in maintaining cellular homeostasis. Located at the mitochondria-associated endoplasmic reticulum (ER) membrane, the S1R is a key regulator of calcium signaling, ER stress, and mitochondrial function. Its activation presents a promising therapeutic strategy for a range of neurodegenerative diseases. Preclinical studies have demonstrated the neuroprotective potential of this compound in models of ischemic stroke, amyotrophic lateral sclerosis (ALS), and cognitive impairment. Early clinical data, while not meeting primary endpoints in a broad stroke population, have suggested potential efficacy in more severely affected patients. This document provides a detailed overview of the core mechanism of action, summarizes key quantitative data from early-stage research, outlines experimental protocols, and visualizes critical pathways and workflows.
The Sigma-1 Receptor (S1R): A Unique Therapeutic Target
The Sigma-1 Receptor (S1R) is a ligand-operated chaperone protein integral to the mitochondria-associated ER membrane (MAM), a critical interface for inter-organelle communication.[1][2] Unlike traditional receptors, S1R does not possess intrinsic enzymatic activity. Instead, upon activation by an agonist such as this compound, it dissociates from its binding partner, BiP/Grp78, and translocates to modulate the function of various "client" proteins, including ion channels and signaling molecules.[3] This unique mechanism allows S1R to influence a wide array of cellular processes essential for neuronal survival.[4][5]
Core Mechanism of Action of this compound
This compound exerts its neuroprotective effects by binding to and activating the S1R. This activation initiates a cascade of downstream events that collectively enhance cellular resilience against neurodegenerative stressors.
-
Modulation of Calcium Homeostasis: S1R activation helps regulate calcium flux between the ER and mitochondria, preventing the cytotoxic intracellular calcium overload that is a common feature of excitotoxicity.
-
Attenuation of Endoplasmic Reticulum (ER) Stress: As a chaperone, S1R plays a direct role in the Unfolded Protein Response (UPR). By modulating key ER stress sensors like PERK and IRE1α, S1R activation can mitigate prolonged stress and prevent the initiation of apoptosis.
-
Enhancement of Mitochondrial Function: By stabilizing the MAM and ensuring proper calcium signaling, S1R activation supports mitochondrial bioenergetics, leading to normalized ATP production and reduced generation of reactive oxygen species (ROS).
-
Upregulation of Neurotrophic Factors: Treatment with this compound has been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival, growth, and synaptic plasticity, primarily through the activation of Akt and ERK signaling pathways.
Caption: Core signaling pathway of this compound via Sigma-1 Receptor activation.
Preclinical Research Findings
This compound has been evaluated in several preclinical models of neurodegeneration, demonstrating a consistent neuroprotective signal.
Ischemic Stroke & Global Cerebral Ischemia
In models of focal and global cerebral ischemia, this compound has been shown to improve neurological outcomes and reduce neuronal death.
Table 1: Quantitative Data from Preclinical Ischemia Models
| Model | Species | Treatment Protocol | Key Quantitative Outcomes |
| Asphyxia Cardiac Arrest | Rat | 1 mg/kg or 2.5 mg/kg SA4503 post-resuscitation | Improved neurological deficit scores; Decreased protein levels of caspase-3 and caspase-12; Normalized mitochondrial membrane potential and ATP concentrations. |
| Transient MCAO | Rat | Chronic SA4503 starting 2 days post-stroke | Significantly better recovery of sensorimotor function compared to vehicle; No significant effect on infarct size. |
Experimental Protocol: Asphyxia Cardiac Arrest Model
-
Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced and maintained. Asphyxia is induced by discontinuing ventilation until the mean arterial pressure drops to a specific threshold.
-
Cardiopulmonary Resuscitation (CPR): Mechanical ventilation with 100% oxygen is resumed, and chest compressions are initiated. Epinephrine is administered intravenously. Successful resuscitation is defined by the return of spontaneous circulation.
-
Drug Administration: Following successful resuscitation, surviving rats are randomly assigned to receive either vehicle (0.9% saline, 1 mL/kg), low-dose this compound (1 mg/kg), or high-dose this compound (2.5 mg/kg) via intravenous injection.
-
Outcome Assessment:
-
Neurological Function: Neurological deficit scores (NDS) are recorded at 24, 48, and 72 hours post-resuscitation.
-
Biochemical Analysis: At 72 hours, cerebral cortex tissue is harvested for Western blotting to quantify levels of apoptotic markers (Caspase-3, Caspase-12) and ER stress markers (CHOP).
-
Mitochondrial Assays: Mitochondrial transmembrane potential, tissue ATP concentrations, and intracellular calcium levels are measured from harvested brain tissue.
-
Caption: Experimental workflow for the preclinical asphyxia cardiac arrest model.
Amyotrophic Lateral Sclerosis (ALS)
This compound has shown protective effects in cellular and animal models of ALS, a disease linked to S1R mutations and dysfunction.
Table 2: Quantitative Data from Preclinical ALS Models
| Model | Species/Cell Line | Treatment Protocol | Key Quantitative Outcomes |
| SOD1G93A-exposed cells | NSC34 (motor neuron-like) | Concentration-dependent application of this compound | Prevented cell death; Upregulated protein levels of phosphorylated Akt and phosphorylated ERK1/2. |
| General ALS Model | Mouse | Not specified | Demonstrated improvements in motor behavior and provided neuroprotection. |
Experimental Protocol: In Vitro ALS Cell Model
-
Cell Culture: NSC34 cells, a motor neuron-like cell line, are cultured under standard conditions.
-
Induction of Toxicity: Cells are exposed to media from cells expressing the mutant SOD1G93A protein, which induces cytotoxicity and mimics the disease pathology.
-
Drug Treatment: this compound is added to the culture media at various concentrations concurrently with the toxic media.
-
Viability Assay: After a set incubation period (e.g., 24-48 hours), cell viability is assessed using a standard method such as an MTT or LDH assay to quantify the degree of cell death.
-
Mechanism Analysis: Protein lysates are collected from treated cells and analyzed via Western blot to measure the phosphorylation status of key pro-survival proteins like Akt and ERK1/2.
Cognitive Impairment
This compound has also been shown to ameliorate memory deficits and modulate key neurotrophic factors in models of cognitive impairment.
Table 3: Quantitative Data from Preclinical Cognitive Models
| Model | Species | Treatment Protocol | Key Quantitative Outcomes |
| Scopolamine-induced memory impairment | Rat | 0.05, 0.1, or 0.25 mg/kg (oral) | Reduced memory impairment. |
| Normal (non-diseased) | Rat | 0.3, 1, or 3 mg/kg (i.p.) for 2 or 4 weeks | 1 mg/kg for 2 weeks produced a ~2-fold increase of BDNF protein levels in the hippocampus. |
Early-Stage Clinical Research: Ischemic Stroke
The most significant clinical evaluation of this compound to date is a Phase II trial for recovery enhancement after acute ischemic stroke.
Table 4: Summary of Phase II Stroke Recovery Trial (NCT00639249)
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled trial. |
| Population | 60 patients with acute ischemic stroke. |
| Treatment Arms | 1. Placebo2. This compound 1 mg/day3. This compound 3 mg/day |
| Treatment Window | Subjects randomized and treatment initiated between 48 and 72 hours after stroke onset. |
| Duration | 28 days of treatment with a follow-up at 56 days. |
| Primary Efficacy Endpoint | Change in National Institutes of Health Stroke Scale (NIHSS) from baseline to day 56. |
| Safety Outcome | Safe and well-tolerated at both doses; no significant difference in adverse events vs. placebo. |
| Primary Efficacy Outcome | No significant effect on the primary endpoint in the overall population. |
| Post-Hoc Analysis Finding | In patients with moderate (NIHSS ≥7) to severe (NIHSS ≥10) strokes, the 3 mg/day group showed statistically significant improvement in NIHSS scores compared to placebo (P=0.034 and P=0.038, respectively). |
Clinical Trial Protocol (Phase II Stroke)
-
Patient Selection: Patients aged 18-85 with a diagnosis of acute ischemic stroke and a baseline NIHSS score are screened. Enrollment occurs 48-72 hours after symptom onset.
-
Randomization: Eligible subjects are randomized in a 1:1:1 ratio to receive placebo, 1 mg/day this compound, or 3 mg/day this compound.
-
Treatment and Monitoring: The assigned study drug is administered orally once daily for 28 consecutive days. Safety is monitored through the recording of all treatment-emergent adverse events.
-
Efficacy Assessments: Functional assessments, including the NIHSS, modified Rankin Scale (mRS), and Barthel Index (BI), are performed at baseline, day 28 (end of treatment), and day 56 (end of follow-up).
Conclusion and Future Directions
Early-stage research provides a strong rationale for the continued investigation of this compound as a neuroprotective agent. Its core mechanism, centered on the activation of the multi-functional S1R, addresses fundamental pathways of cellular dysfunction common to many neurodegenerative diseases, including ER stress and mitochondrial dysfunction. Preclinical data are consistently positive across models of ischemia, ALS, and cognitive impairment.
While the Phase II stroke trial did not meet its primary endpoint in a broad population, the positive signal in a post-hoc analysis of more severely affected patients is encouraging and warrants further investigation. Future studies should focus on this moderate-to-severe stroke population, potentially with longer treatment durations. Furthermore, the robust preclinical evidence in models of ALS and other neurodegenerative conditions suggests that clinical exploration in these patient populations is a logical and promising next step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Role Of Sigma-1 Receptors In Neurodegenerative Diseases" by Linda Nguyen, Brandon P. Lucke-Wold et al. [researchrepository.wvu.edu]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cutamesine (SA4503): A Technical Guide to its Initial Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutamesine, also known as SA4503, is a selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Initial research into this compound has unveiled its potential as a therapeutic agent for a range of neurological and psychiatric disorders, owing to its neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth overview of the core initial findings, focusing on its receptor binding profile, key signaling pathways, and the detailed experimental protocols that underpinned these discoveries.
Quantitative Data Summary
The initial characterization of this compound focused on its binding affinity and selectivity for the sigma-1 receptor. The following tables summarize the key quantitative data from these early studies.
Table 1: Sigma Receptor Binding Affinity of this compound (SA4503) [1][2]
| Receptor Subtype | Radioligand | Tissue Source | IC50 (nM) | Ki (nM) |
| Sigma-1 | (+)-[³H]Pentazocine | Guinea Pig Brain Membranes | 17.4 ± 1.9 | 4.6 |
| Sigma-2 | [³H]DTG + 200 nM (+)-Pentazocine | Guinea Pig Brain Homogenates | 1,784 (approx.) | 63.1 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: In Vivo Efficacy of this compound in a Model of Learning Impairment [3]
| Animal Model | Amnesia-Inducing Agent | Behavioral Test | Effective Dose Range of this compound (s.c.) |
| Mice | Dizocilpine (0.15 mg/kg i.p.) | Y-maze Spontaneous Alternation | 0.03 - 1 mg/kg |
| Mice | Dizocilpine (0.15 mg/kg i.p.) | Step-down Passive Avoidance | 0.03 - 1 mg/kg |
s.c.: subcutaneous; i.p.: intraperitoneal.
Key Signaling Pathways
Initial studies have implicated several key signaling pathways in the mechanism of action of this compound. These pathways highlight its influence on neuronal survival, plasticity, and cognitive function.
Sigma-1 Receptor Agonism and Modulation of NMDA Receptor Function
This compound's primary mechanism is the activation of the sigma-1 receptor. This interaction is believed to allosterically modulate the function of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and learning. This modulation is thought to underlie the cognitive-enhancing effects of this compound.
Caption: Sigma-1 Receptor Activation and NMDA Receptor Modulation by this compound.
Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Signaling
Preclinical studies have shown that chronic administration of this compound can increase the levels of Brain-Derived Neurotrophic Factor (BDNF)[4]. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This effect is thought to contribute significantly to the neuroprotective properties of this compound.
Caption: this compound-Mediated Enhancement of BDNF Signaling.
Attenuation of Endoplasmic Reticulum (ER) Stress and Mitochondrial Dysfunction
This compound has been shown to protect neurons by mitigating endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction[5]. As a chaperone protein at the mitochondria-associated ER membrane, the sigma-1 receptor plays a crucial role in regulating cellular stress responses.
Caption: Neuroprotective Mechanism of this compound via Attenuation of ER Stress.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the initial findings for this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.
-
Tissue Preparation:
-
Guinea pig brains were homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands.
-
Following another centrifugation, the final pellet was resuspended in the assay buffer.
-
-
Sigma-1 Receptor Binding Assay:
-
Radioligand: (+)-[³H]Pentazocine.
-
Incubation: Aliquots of the membrane preparation were incubated with (+)-[³H]pentazocine and various concentrations of this compound in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).
-
Duration and Temperature: Incubation was carried out for 90 minutes at 25°C.
-
Termination: The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.
-
Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.
-
Nonspecific Binding: Determined in the presence of 10 µM unlabeled (+)-pentazocine.
-
-
Sigma-2 Receptor Binding Assay:
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG).
-
Incubation: The assay was performed in the presence of 200 nM (+)-pentazocine to mask the sigma-1 sites.
-
Other conditions were similar to the sigma-1 binding assay.
-
Nonspecific Binding: Determined in the presence of 10 µM unlabeled haloperidol.
-
In Vivo Assessment of Cognitive Enhancement
-
Objective: To evaluate the effect of this compound on learning and memory deficits induced by an NMDA receptor antagonist.
-
Animal Model: Male ddY mice.
-
Drug Administration:
-
This compound (0.03 - 1 mg/kg) was administered subcutaneously (s.c.).
-
The non-competitive NMDA receptor antagonist, dizocilpine (MK-801; 0.15 mg/kg), was administered intraperitoneally (i.p.) 30 minutes after this compound.
-
-
Y-maze Spontaneous Alternation Task (for spatial working memory):
-
The Y-maze consisted of three arms of equal dimensions.
-
20 minutes after dizocilpine injection, mice were placed at the end of one arm and allowed to move freely for 8 minutes.
-
The sequence and number of arm entries were recorded.
-
Alternation was defined as successive entries into the three arms on overlapping triplet sets. The percentage of alternation was calculated.
-
-
Step-down Passive Avoidance Task (for long-term memory):
-
The apparatus consisted of a grid floor and a platform.
-
Training: 20 minutes after dizocilpine injection, mice were placed on the platform. When they stepped down onto the grid, they received a brief electric shock (0.25 mA for 2 seconds).
-
Testing: 24 hours later, mice were again placed on the platform, and the latency to step down was measured (up to a maximum of 300 seconds).
-
In Vivo Microdialysis for Acetylcholine Release
-
Objective: To measure the effect of this compound on acetylcholine release in the brain.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Rats were anesthetized and a guide cannula was stereotaxically implanted into the frontal cortex or hippocampus.
-
A microdialysis probe was inserted through the guide cannula.
-
-
Microdialysis Procedure:
-
The probe was perfused with Ringer's solution at a constant flow rate.
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes).
-
This compound was administered systemically.
-
-
Neurochemical Analysis:
-
Acetylcholine concentrations in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Conclusion
The initial findings on this compound (SA4503) established it as a potent and selective sigma-1 receptor agonist with promising neuroprotective and cognitive-enhancing effects. The early research elucidated its high affinity for the sigma-1 receptor and its ability to modulate NMDA receptor function, enhance BDNF signaling, and protect against cellular stress. The experimental protocols detailed herein provide a foundation for understanding the rigorous preclinical evaluation that characterized the early development of this compound. These foundational studies have paved the way for further investigation of this compound in various neurological and psychiatric conditions.
References
- 1. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Activation of Sigma-1 Receptor by this compound Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sigma-1 Receptor: A Multifaceted Regulator in Disease and a Prime Target for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein, has emerged from the shadows of pharmacological curiosity to become a focal point of intense research in the quest for novel therapeutics. Predominantly located at the mitochondria-associated membrane of the endoplasmic reticulum (ER), this enigmatic protein plays a pivotal role in a remarkable array of cellular processes, including calcium homeostasis, ion channel modulation, and the ER stress response.[1][2][3] Its dysfunction has been implicated in a wide spectrum of human pathologies, ranging from debilitating neurodegenerative disorders and psychiatric conditions to cancer and cardiovascular diseases, making it a highly attractive target for drug development.[4][5]
This technical guide provides a comprehensive overview of the core functions of the S1R in various disease states, detailed methodologies for its investigation, and a summary of key quantitative data to facilitate comparative analysis.
The Central Role of the Sigma-1 Receptor in Cellular Homeostasis
The S1R acts as a pluripotent modulator, influencing a multitude of downstream signaling cascades. Under normal physiological conditions, S1R is bound to another ER chaperone, the binding immunoglobulin protein (BiP). Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP and translocates to other cellular compartments, where it interacts with a diverse array of "client" proteins. This dynamic process allows the S1R to orchestrate a complex and multifaceted cellular response.
Key Signaling Events Modulated by the Sigma-1 Receptor:
-
Calcium Homeostasis: The S1R is a critical regulator of intracellular calcium signaling. It directly interacts with inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby controlling the transfer of calcium from the ER to the mitochondria, a process vital for cellular bioenergetics and survival.
-
Ion Channel Modulation: The S1R has been demonstrated to interact with and modulate the activity of a variety of voltage-gated ion channels, including potassium (Kv1.4, Kv1.5), sodium (Nav1.5), and calcium channels. This modulation of ion channel function has profound implications for neuronal excitability and cardiovascular function.
-
ER Stress Response: By dissociating from BiP, the S1R can influence the unfolded protein response (UPR), a critical signaling pathway that is activated during ER stress. This positions the S1R as a key player in cellular adaptation to and survival from stress.
-
Neurotrophic Factor Signaling: Activation of the S1R can promote neurotrophic signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB. This function is particularly relevant to its neuroprotective roles.
The Sigma-1 Receptor in Disease Pathophysiology
The widespread functions of the S1R mean that its dysregulation is implicated in a host of diseases.
Neurodegenerative Diseases
In conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), S1R has been shown to exert neuroprotective effects. S1R agonists can mitigate the neurotoxicity induced by amyloid-beta, reduce oxidative stress, and promote neuronal survival.
Cancer
The S1R is often overexpressed in various cancer cell lines, including those from the lung, breast, and prostate. It has been implicated in promoting cancer cell proliferation, survival, and migration. Consequently, S1R antagonists are being explored as potential anti-cancer agents.
Cardiovascular and Renal Diseases
Emerging evidence suggests a significant role for the S1R in cardiovascular and renal health. S1R ligands have been shown to have cardioprotective effects, ameliorate ischemic injury, and reduce fibrosis in preclinical models.
Psychiatric Disorders
The S1R is a target for several psychotropic drugs, and its modulation has been linked to antidepressant and anxiolytic effects. S1R agonists have shown promise in preclinical models of depression and anxiety.
Quantitative Data on Sigma-1 Receptor Ligands
The following tables summarize key quantitative data for a selection of S1R ligands, providing a basis for comparative analysis in drug development programs.
| Ligand | Receptor Affinity (Ki, nM) | Reference |
| Haloperidol | 1.1 | |
| (+)-Pentazocine | 4.8 | |
| PRE-084 | Not specified | |
| SA4503 | Not specified | |
| BD1063 | Not specified | |
| Dextromethorphan | 200 | |
| Fluoxetine | 1900 | |
| Fluvoxamine | 31 | |
| Cutamesine | 5.5 | |
| DTG | 29 (for S2R) |
Table 1: Binding Affinities (Ki) of Selected Ligands for the Sigma-1 Receptor.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | NCI-H460 (Lung) | Active | |
| Compound 1 | SKOV-3 (Ovarian) | Active | |
| Compound 1 | DU145 (Prostate) | Active | |
| Compound 1 | MCF7 (Breast) | Active | |
| Compound 1 | MB-MDA-231 (Breast) | Active | |
| Compound 2 | SKOV-3 (Ovarian) | 56.18 | |
| Compound 5 | MCF7 (Breast) | 88.1 | |
| Haloperidol | HT-22 (Hippocampal) | Neuroprotective | |
| (+)-Pentazocine | HT-22 (Hippocampal) | Not neuroprotective |
Table 2: IC50 Values of Selected Compounds in Various Cancer and Neuronal Cell Lines.
Experimental Protocols for Investigating the Sigma-1 Receptor
Detailed and robust experimental protocols are essential for elucidating the complex roles of the S1R. The following sections provide methodologies for key experiments commonly used in S1R research.
Co-Immunoprecipitation (Co-IP) to Identify S1R Interacting Proteins
This protocol is designed to identify proteins that physically interact with the S1R within a cellular context.
Materials:
-
Cells or tissue expressing S1R
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Anti-Sigma-1 Receptor antibody (e.g., Rabbit Polyclonal, Thermo Fisher Scientific Cat# 42-3300 or a specific antibody validated for IP)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells or homogenized tissue in ice-cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-S1R antibody overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Intracellular Calcium Imaging using Fura-2 AM
This protocol allows for the measurement of changes in intracellular calcium concentration in response to S1R modulation.
Materials:
-
Cultured cells grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
-
S1R ligands (agonists/antagonists)
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.
-
Imaging: Mount the coverslip on the microscope stage and perfuse with HBS.
-
Data Acquisition: Acquire fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Stimulation: Apply S1R ligands and/or other stimuli to the cells and record the changes in the 340/380 nm fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cultured cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
S1R ligands
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with various concentrations of S1R ligands and appropriate controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Assay
This assay is used to assess the effect of S1R ligands on the ability of neuronal cells to extend neurites, a crucial process in neuronal development and regeneration.
Materials:
-
Neuronal cell line (e.g., PC12 or N1E-115)
-
Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Differentiation medium (e.g., serum-free medium containing nerve growth factor, NGF)
-
S1R ligands
-
Microscope with imaging software for capturing and analyzing neurite length
Procedure:
-
Cell Seeding: Plate neuronal cells on coated plates or coverslips.
-
Differentiation and Treatment: Induce differentiation by switching to a differentiation medium containing a neurotrophic factor like NGF. Simultaneously, treat the cells with various concentrations of S1R ligands.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells and stain them with a neuronal marker (e.g., beta-III tubulin) or a general cell stain to visualize the neurites.
-
Image Acquisition: Capture images of multiple fields for each condition using a microscope.
-
Data Analysis: Use image analysis software to measure the length of the longest neurite per cell or the total neurite length per cell.
In Vivo Microdialysis for Neurotransmitter Monitoring
This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals, providing insights into the neurochemical effects of S1R ligands.
Materials:
-
Anesthetized or freely moving laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
Analytical system for neurotransmitter detection (e.g., HPLC with electrochemical detection)
-
S1R ligands
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum) using a stereotaxic apparatus.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, in timed fractions.
-
Drug Administration: Administer S1R ligands systemically or locally through the microdialysis probe.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples to quantify the concentration of neurotransmitters such as dopamine, serotonin, and their metabolites.
-
Data Analysis: Compare the neurotransmitter levels before and after drug administration to determine the effect of the S1R ligand.
Visualizing Sigma-1 Receptor Signaling and Experimental Workflows
To facilitate a deeper understanding of the complex processes involving the S1R, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for S1R ligand characterization.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
References
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes and Protocols for Cutamesine (SA4503) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutamesine, also known as SA4503, is a potent and selective agonist for the sigma-1 receptor (σ1R).[1][2] The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that plays a crucial role in cellular stress responses, ion channel regulation, and intracellular calcium signaling.[1] As a σ1R agonist, this compound has demonstrated significant neuroprotective and anti-depressant-like effects in preclinical studies. Its mechanism of action involves the modulation of several downstream signaling pathways, making it a compound of interest for research in neurodegenerative diseases, ischemic stroke, and other CNS disorders.
These application notes provide an overview of the in vitro use of this compound, including recommended dosage ranges for cell culture experiments, detailed experimental protocols for assessing its biological activity, and diagrams of the key signaling pathways it modulates.
Data Presentation: this compound Dosage for In Vitro Experiments
The effective concentration of this compound in in vitro experiments can vary depending on the cell type, experimental duration, and the specific endpoint being measured. The following table summarizes reported concentrations from various studies.
| Cell Type | Concentration Range | Incubation Time | Application/Observed Effect |
| Photoreceptor cells | Not specified | Not specified | Reduced light-induced cell death. |
| Cortical neurons | Not specified | Not specified | Inhibition of H2O2-induced neuronal cell death. |
| Podocytes | 1 µM | 48 hours | Reduced adriamycin-induced albumin permeability. |
| NSC34 cells | 1, 3, or 10 nM | Not specified | Treatment in serum-free media. |
| Hippocampal slices (rat) | 100 nM - 300 nM | Not specified | Increased electrically evoked acetylcholine release. |
Signaling Pathways and Experimental Workflow
Sigma-1 Receptor Signaling Pathway
Activation of the sigma-1 receptor by this compound initiates a cascade of intracellular events. Under normal conditions, σ1R is associated with the chaperone protein BiP at the mitochondrial-associated ER membrane. Upon agonist binding or cellular stress, σ1R dissociates from BiP and can translocate to other cellular compartments to interact with various "client" proteins, including ion channels and G-protein-coupled receptors. This interaction modulates key signaling events such as intracellular calcium homeostasis, suppression of the MAPK/ERK pathway, and mitigation of ER stress.
Caption: Sigma-1 Receptor Signaling Pathway.
General Experimental Workflow
A typical in vitro experiment to evaluate the efficacy of this compound involves several key stages, from initial cell culture and treatment to downstream functional assays. The following diagram outlines a general workflow.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation, particularly in the context of cellular stress.
Materials:
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
This compound (SA4503)
-
Cellular stressor (e.g., H₂O₂, Tunicamycin) - optional
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound.
-
Include vehicle-only control wells.
-
If investigating cytoprotective effects, co-treat with a cellular stressor at a predetermined toxic concentration.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for MAPK/ERK Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2, a key downstream component of the MAPK signaling pathway.
Materials:
-
6-well cell culture plates
-
This compound (SA4503)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Intracellular Calcium Imaging
This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) following this compound treatment.
Materials:
-
Glass-bottom dishes or 96-well imaging plates
-
This compound (SA4503)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the dish and record the changes in fluorescence intensity over time.
-
-
Data Analysis: Analyze the fluorescence data to determine the change in [Ca²⁺]i. Express the change as a ratio of fluorescence intensity relative to the baseline.
ER Stress Induction and Assessment
This protocol is designed to investigate the protective effects of this compound against ER stress, often induced by agents like Tunicamycin.
Materials:
-
Cell culture plates
-
This compound (SA4503)
-
Tunicamycin (ER stress inducer)
-
Reagents for downstream analysis (e.g., cell viability assay, Western blot for ER stress markers like CHOP and BiP)
Procedure:
-
Cell Culture and Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
ER Stress Induction: Add Tunicamycin (at a pre-determined effective concentration, e.g., 1-5 µg/mL) to the wells and incubate for a further period (e.g., 24 hours).
-
Assessment:
-
Cell Viability: Perform an MTT assay as described in Protocol 1 to quantify the protective effect of this compound against Tunicamycin-induced cell death.
-
Western Blot: Analyze the expression of key ER stress markers (e.g., GRP78/BiP, CHOP, and cleaved caspase-12) by Western blot as described in Protocol 2 to assess the modulation of the unfolded protein response (UPR).
-
-
Data Analysis: Compare the outcomes in cells treated with Tunicamycin alone versus those pre-treated with this compound to determine its protective efficacy.
References
- 1. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cutamesine Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cutamesine, also known as SA4503, is a potent and selective agonist for the sigma-1 receptor (σ1R), a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1][2] Its activity influences a variety of cellular processes, including calcium signaling and neuronal survival, making it a compound of significant interest in neuroscience and drug development for neurological and psychiatric disorders.[2][3] These application notes provide a detailed protocol for the dissolution and storage of this compound solutions to ensure stability and efficacy for experimental use.
Physicochemical Properties and Solubility
This compound is a synthetic compound with the chemical formula C₂₃H₃₂N₂O₂.[4] It is commercially available as a free base and as a dihydrochloride salt (this compound dihydrochloride), which exhibits different solubility profiles.
Table 1: Solubility and Storage of this compound and this compound Dihydrochloride
| Form | Solvent | Solubility | Storage of Solid | Storage of Stock Solution |
| This compound | - | - | 4°C, sealed, away from moisture | -80°C for 6 months; -20°C for 1 month |
| This compound Dihydrochloride | Water | 88 mg/mL | - | -80°C for 1 year; -20°C for 1 month |
| DMSO | 22 mg/mL (49.83 mM) | |||
| Ethanol | 11 mg/mL | |||
| PBS | 33.33 mg/mL (75.50 mM) | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.27 mM) | Prepare fresh for in vivo use | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.27 mM) | Prepare fresh for in vivo use | ||
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.27 mM) | Prepare fresh for in vivo use |
Mechanism of Action: Sigma-1 Receptor Agonism
This compound acts as a potent and selective agonist of the sigma-1 receptor. This receptor is a ligand-operated molecular chaperone that resides at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by agonists like this compound, the sigma-1 receptor can translocate within the cell and modulate the function of various proteins, including ion channels. This activation has been shown to have neuroprotective effects by inhibiting neuronal cell death and reducing the activation of the MAPK/ERK pathway.
Caption: this compound signaling pathway.
Experimental Protocols
The following protocols are provided as a guide for the preparation of this compound solutions for in vitro and in vivo studies.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound dihydrochloride for subsequent dilution.
Materials:
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound dihydrochloride powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound dihydrochloride in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 22 mg/mL).
-
Vortex the solution until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions as recommended in Table 1.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a diluted working solution of this compound for cell-based assays.
Materials:
-
This compound dihydrochloride stock solution (in DMSO)
-
Appropriate cell culture medium or buffer (e.g., PBS)
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the this compound dihydrochloride stock solution.
-
Perform a serial dilution of the stock solution with the appropriate cell culture medium or buffer to achieve the final desired working concentration.
-
Note: Ensure the final concentration of DMSO in the working solution is not toxic to the cells (typically <0.5%).
-
-
Use the freshly prepared working solution for your in vitro experiments.
Caption: In vitro solution preparation workflow.
Preparation of Formulations for In Vivo Administration
Objective: To prepare a this compound formulation suitable for administration in animal models.
Materials:
-
This compound dihydrochloride stock solution (in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (Example Formulation):
-
To prepare a 1 mg/mL solution, start with a 10 mg/mL stock solution of this compound dihydrochloride in DMSO.
-
In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
The final volume will be 1 mL with a solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this formulation fresh on the day of use.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting
-
Precipitation upon dilution: If precipitation occurs when preparing aqueous working solutions from a DMSO stock, try decreasing the final concentration, increasing the percentage of co-solvents, or gently warming and sonicating the solution.
-
Inconsistent experimental results: Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment to ensure consistency.
By following these guidelines, researchers can ensure the proper handling, storage, and preparation of this compound solutions for reliable and reproducible experimental outcomes.
References
- 1. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. This compound | C23H32N2O2 | CID 9907323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cutamesine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Cutamesine (also known as SA4503), a selective sigma-1 receptor (Sig-1R) agonist, in various rodent models of disease. The protocols and data presented are intended to guide researchers in designing and conducting their own preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and selective agonist for the sigma-1 receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[1] Activation of the sigma-1 receptor by this compound has been shown to modulate a variety of cellular processes, including calcium signaling, endoplasmic reticulum (ER) stress, mitochondrial function, and neuronal survival.[2][3] Preclinical studies in rodent models have demonstrated its neuroprotective, neurotrophic, and anti-apoptotic effects in a range of pathological conditions.[2]
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of the sigma-1 receptor. This activation leads to the dissociation of the sigma-1 receptor from its binding partner, BiP (Binding immunoglobulin protein), allowing it to interact with and modulate various downstream signaling molecules. Key pathways affected by this compound administration include the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of pro-survival signaling cascades involving Akt and ERK1/2.[2] Furthermore, this compound has been shown to mitigate ER stress and mitochondrial dysfunction, thereby inhibiting neuronal apoptosis.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo studies of this compound in rodent models.
| Disease Model | Species | Route of Administration | Dosage | Treatment Duration | Key Findings |
| Cognitive Impairment | Rat | Oral | 0.05, 0.1, 0.25 mg/kg | Single dose | Reduced scopolamine-induced memory impairment. |
| Rat | Oral | 0.25 mg/kg | 13 days | Ameliorated learning deficit in basal forebrain lesion model. | |
| Mouse | Subcutaneous (s.c.) | 0.03 - 1 mg/kg | Single dose | Attenuated dizocilpine-induced memory deficits. | |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1 G93A) | Subcutaneous (s.c.) | 1 mg/kg/day | From 5 weeks old until death | Significantly extended survival time. |
| Cerebral Ischemia/Reperfusion | Rat | Intraperitoneal (i.p.) | 1 or 2.5 mg/kg | Single dose post-resuscitation | Improved neurological outcomes; reduced neuronal apoptosis. |
| Spinal Cord Injury | Rat | Subcutaneous (s.c.) | 3.0 mg/kg/day | 2 weeks, starting 2 weeks post-injury | Increased BDNF expression and serotonin boutons. |
| Neuropathic Pain | Rat | Not specified | 3 mg/kg | Repeated treatment | Inhibited chemotherapy-induced neuropathy. |
| Retinal Damage | Mouse | Not specified | Not specified | Not specified | Suppressed light-induced retinal dysfunction and thinning of the outer nuclear layer. |
| Hearing Loss | Mouse | Not specified | 3 or 30 mg/kg | Started 10 days before noise exposure | Protected hearing function and prevented fibrocyte cell death. |
| Adriamycin-Induced Nephropathy | Mouse | Intraperitoneal (i.p.) | 0.1 - 5 mg/kg/day | 14 consecutive days | Ameliorated glomerular injury. |
Experimental Protocols
Rodent Model of Asphyxial Cardiac Arrest and Cerebral Ischemia/Reperfusion
This protocol is designed to assess the neuroprotective effects of this compound in a rat model of global cerebral ischemia/reperfusion injury following cardiac arrest.
Materials:
-
Male Sprague-Dawley rats
-
This compound (SA4503)
-
0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator
Procedure:
-
Induce asphyxia to cause cardiac arrest in anesthetized and mechanically ventilated rats.
-
After a defined period of asystole, initiate cardiopulmonary resuscitation (CPR).
-
Following successful resuscitation, randomly divide the surviving rats into treatment groups:
-
Vehicle control (0.9% saline, 1 mL/kg)
-
This compound low dose (1 mg/kg)
-
This compound high dose (2.5 mg/kg)
-
-
Administer the assigned treatment (e.g., via intraperitoneal injection).
-
Monitor the animals and record neurological deficit scores at specified time points.
-
At the end of the study period, harvest cerebral cortex tissue for further analysis (e.g., Western blotting for markers of apoptosis and ER stress, measurement of mitochondrial membrane potential, ATP concentrations, and calcium homeostasis).
Figure 2: Experimental workflow for the cardiac arrest model.
Rodent Model of Spinal Cord Injury (SCI)
This protocol outlines the procedure for evaluating the therapeutic effects of this compound in a rat model of spinal cord contusion injury.
Materials:
-
Adult female Sprague-Dawley rats
-
This compound (SA4503)
-
0.9% saline
-
Infinite Horizon Impactor or similar device
-
Anesthetic (e.g., ketamine/xylazine)
Procedure:
-
Anesthetize the rats and perform a laminectomy to expose the spinal cord at the desired thoracic level.
-
Induce a standardized contusion injury using an impactor device.
-
Suture the muscle layers and skin, and provide post-operative care, including manual bladder expression.
-
Allow the animals to recover for a period of two weeks.
-
Randomly assign the rats to receive daily subcutaneous injections of either:
-
Saline (vehicle control)
-
This compound (3.0 mg/kg/day)
-
-
Continue treatment for two weeks.
-
Assess locomotor function weekly using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale and gait analysis systems (e.g., CatWalk XT).
-
At the end of the treatment period (or at later time points), perfuse the animals and collect spinal cord tissue for immunohistochemical analysis of BDNF and serotonin (5-HT) boutons.
Rodent Model of Adriamycin-Induced Nephropathy
This protocol details the investigation of this compound's protective effects against glomerular injury in a mouse model of adriamycin (ADR)-induced nephropathy.
Materials:
-
C57BL/6J mice
-
Adriamycin (ADR)
-
This compound (SA4503)
-
NE-100 (sigma-1 receptor antagonist, for mechanistic studies)
-
0.9% saline
Procedure:
-
Induce nephropathy by a single intravenous injection of ADR (18 mg/kg) via the tail vein.
-
Immediately following ADR injection, begin daily intraperitoneal administration of one of the following for 14 consecutive days:
-
Vehicle (0.9% saline)
-
This compound (at varying doses, e.g., 1 mg/kg)
-
This compound + NE-100 (1 mg/kg)
-
-
Collect spot urine samples at baseline and at specified intervals (e.g., 3, 7, and 14 days) to measure the urinary albumin-to-creatinine ratio (ACR).
-
At the end of the 14-day treatment period, euthanize the mice and harvest the kidneys.
-
Process the renal tissue for histological examination (e.g., Periodic acid-Schiff staining to assess glomerular sclerosis) and immunohistochemistry for proteins of interest such as Sigmar1 and nephrin.
Figure 3: Workflow for the adriamycin-induced nephropathy model.
Concluding Remarks
The data and protocols summarized herein demonstrate the therapeutic potential of this compound across a range of preclinical rodent models. Its consistent efficacy in promoting neuronal survival, enhancing functional recovery, and reducing cellular stress underscores the significance of the sigma-1 receptor as a drug target. Researchers utilizing these application notes should adapt the protocols to their specific experimental questions and adhere to all institutional and national guidelines for the ethical use of animals in research. Further investigation is warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Activation of Sigma-1 Receptor by this compound Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cutamesine in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cutamesine (also known as SA4503), a selective sigma-1 receptor (σ-1R) agonist, in preclinical ischemic stroke models. The protocols detailed below are based on established methodologies and published studies, offering a guide for investigating the neuroprotective and neurorestorative effects of this compound.
Introduction to this compound in Ischemic Stroke
This compound has emerged as a promising therapeutic agent for ischemic stroke, primarily due to its role in promoting functional recovery rather than reducing the initial infarct size. It is a selective agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. Activation of the σ-1R by this compound triggers a cascade of cellular events that enhance neuroplasticity, stimulate the production of neurotrophic factors, and ultimately support the brain's intrinsic repair mechanisms in the subacute phase following a stroke.[1][2][3] Preclinical studies have demonstrated that delayed administration of this compound can lead to significant improvements in sensorimotor function in rodent models of stroke.[2][4]
Mechanism of Action
The neurorestorative effects of this compound are attributed to its multifaceted mechanism of action, primarily mediated by the activation of the σ-1R. This activation leads to:
-
Enhanced Neurotrophic Factor Signaling: this compound upregulates the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. This is achieved in part through the potentiation of the Tropomyosin receptor kinase B (TrkB) signaling pathway.
-
Modulation of Intracellular Calcium Homeostasis: The σ-1R plays a crucial role in regulating calcium (Ca2+) signaling between the endoplasmic reticulum and mitochondria, a process vital for neuronal function and survival.
-
Promotion of Synaptic Plasticity: this compound has been shown to increase the levels of synaptic proteins, such as neurabin and neurexin, in the peri-infarct area, suggesting a role in synaptic remodeling and the formation of new neural connections.
-
Activation of Pro-Survival Signaling Pathways: The σ-1R can modulate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival and neuroprotection.
Below is a diagram illustrating the proposed signaling pathways of this compound in promoting neuroprotection and functional recovery after ischemic stroke.
References
- 1. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permanent middle cerebral artery occlusion (pMCAO) [bio-protocol.org]
- 3. The sigma-1 receptor enhances brain plasticity and functional recovery after experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cutamesine (SA4503) in Preclinical Depression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutamesine (SA4503) is a selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1R is implicated in the regulation of various cellular functions, including calcium homeostasis, neuronal signaling, and cell survival. Preclinical and clinical studies have suggested the potential of this compound as a therapeutic agent for major depressive disorder (MDD). This document provides detailed application notes and protocols for the experimental design of preclinical studies investigating the antidepressant-like effects of this compound.
Mechanism of Action
This compound's antidepressant-like effects are believed to be mediated through its agonistic activity at the σ1R. This interaction triggers a cascade of downstream signaling events, including the modulation of N-methyl-D-aspartate (NMDA) receptors and the potentiation of brain-derived neurotrophic factor (BDNF) signaling.[1] These pathways are crucial for neuroplasticity, which is often impaired in depression.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in eliciting antidepressant-like effects.
Preclinical Behavioral Assays for Antidepressant-Like Activity
A battery of behavioral tests is essential to evaluate the antidepressant-like properties of this compound in animal models of depression.
Experimental Workflow for Behavioral Testing
Caption: Experimental workflow for assessing antidepressant-like effects of this compound.
Protocol 1: Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant-like activity by measuring the immobility of rodents in an inescapable cylinder of water.[2] Antidepressants typically reduce the duration of immobility.
Materials:
-
Transparent Plexiglas cylinders (20 cm diameter, 40-50 cm height)
-
Water (23-25°C)
-
Video recording system
-
Timers
-
Towels and warming cage
Procedure:
-
Fill the cylinders with water to a depth of 15-20 cm, ensuring the animal cannot touch the bottom with its tail or paws.
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Gently place each mouse individually into a cylinder.
-
The test duration is typically 6 minutes.[2]
-
Record the entire session for later analysis.
-
The last 4 minutes of the test are typically scored for immobility.[2] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the animals from the water, dry them with a towel, and place them in a warming cage before returning them to their home cage.
Protocol 2: Tail Suspension Test (TST)
The TST is another common behavioral despair test used for screening antidepressant drugs.[3] It involves suspending mice by their tails and measuring the duration of immobility.
Materials:
-
Tail suspension apparatus (a horizontal bar or ledge)
-
Adhesive tape
-
Video recording system
-
Timers
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. The animal should be high enough so it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the entire session for scoring.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, carefully remove the tape and return the mouse to its home cage.
Protocol 3: Sucrose Preference Test (SPT)
The SPT is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water. A decrease in sucrose preference is indicative of anhedonic-like behavior.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Plain water
Procedure:
-
Habituation: For 48 hours, habituate individually housed mice to two bottles of plain water.
-
Baseline: For the next 24 hours, replace one of the water bottles with a 1% sucrose solution. Weigh the bottles before and after this period to determine baseline preference.
-
Test: Following the induction of a depressive-like state (e.g., through chronic stress) and subsequent treatment with this compound or vehicle, present the mice with one bottle of 1% sucrose solution and one bottle of plain water for 24 hours.
-
To avoid place preference, the position of the bottles should be switched after 12 hours.
-
Measure the consumption of both liquids by weighing the bottles.
-
Calculate the sucrose preference as: (Sucrose solution consumed / Total liquid consumed) x 100%.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from preclinical studies with this compound.
Table 1: Behavioral Assays - Dose-Response Effects of this compound
| Behavioral Test | Animal Model | Doses (mg/kg, i.p.) | Expected Outcome |
| Forced Swim Test | Rat | 3, 10 | Increased swimming time. |
| Rat | 1, 3, 10 | Dose-dependent decrease in immobility time, with a significant effect at one of the doses. | |
| Tail Suspension Test | Mouse | 1, 3, 10 | Expected dose-dependent decrease in immobility time. |
| Sucrose Preference Test | Chronic Stress Mouse | 1, 3, 10 | Expected dose-dependent reversal of stress-induced decrease in sucrose preference. |
Table 2: Neurochemical and Cellular Assays - Dose-Response Effects of this compound
| Assay | Brain Region | Doses (mg/kg, daily) | Expected Outcome |
| BDNF Protein Levels | Hippocampus | 3.0 (rat) | Significant upregulation of BDNF expression. |
| Hippocampus | 3, 10 (rat, 3 days) | Dose-dependently enhanced cell proliferation (+48% and +94%, respectively). | |
| NMDA Receptor Subunit | Prefrontal Cortex, Hippocampus, Amygdala | 1, 3 (rat) | Reversal of the decrease in the protein expression of the NMDA receptor subunit NR1 in an olfactory bulbectomy model of depression. |
Biochemical and Molecular Assays
To elucidate the molecular mechanisms underlying this compound's effects, several biochemical and molecular assays can be performed on brain tissue collected after behavioral testing.
Experimental Workflow for Biochemical Analysis
References
- 1. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 2. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cutamesine (SA4503) Efficacy in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the neuroprotective efficacy of Cutamesine (SA4503), a selective sigma-1 receptor (σ1R) agonist. The following in vitro and in vivo assays are described to quantify its effects on neuronal survival, apoptosis, mitochondrial function, and cognitive performance.
In Vitro Neuroprotection Assays
Oxygen-Glucose Deprivation (OGD) Model of Ischemia
The OGD model simulates ischemic conditions in vitro to assess the protective effects of a compound against neuronal cell death.
Experimental Protocol:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) at a suitable density on poly-L-lysine-coated plates. Culture cells until they form a mature network.
-
This compound Pre-treatment: Prior to OGD, treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for a specified duration (e.g., 1-24 hours).
-
OGD Induction:
-
Wash the cells twice with a glucose-free balanced salt solution (BSS) (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 20 mM HEPES, pH 7.4).
-
Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, 37°C) for a duration sufficient to induce cell death in control wells (e.g., 60-90 minutes).
-
-
Reperfusion: Terminate OGD by replacing the BSS with the original culture medium (containing glucose and serum) and returning the plates to a normoxic incubator (95% air, 5% CO₂, 37°C).
-
Assessment of Cell Viability: After a reperfusion period (e.g., 24 hours), assess cell viability using assays such as MTT, LDH release, or by counting viable cells using trypan blue exclusion.
Data Presentation:
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Normoxia Control | - | 100 |
| OGD + Vehicle | - | 45 ± 5 |
| OGD + this compound | 1 µM | 60 ± 6 |
| OGD + this compound | 10 µM | 75 ± 7 |
| OGD + this compound | 100 µM | 85 ± 5 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Experimental Workflow for OGD Assay
Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) assay.
Assessment of Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound followed by an apoptotic stimulus (e.g., OGD, staurosporine) as described previously.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 5 minutes on ice.
-
-
TUNEL Staining:
-
Use a commercial in situ cell death detection kit (e.g., Roche, TMR red).
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs according to the manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show red fluorescence in the nuclei.
-
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Data Presentation:
| Treatment Group | Apoptotic Stimulus | % TUNEL-Positive Cells |
| Control | - | 2 ± 1 |
| Stimulus + Vehicle | Staurosporine (1 µM) | 55 ± 8 |
| Stimulus + this compound | Staurosporine (1 µM) | 25 ± 5 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key indicator of the mitochondrial pathway of apoptosis.
Experimental Protocol:
-
Protein Extraction: Following treatment, lyse the neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (e.g., 1:1000) and Bax (e.g., 1:1000) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the Bcl-2/Bax ratio.
-
Data Presentation:
| Treatment Group | Bcl-2 Expression (relative to control) | Bax Expression (relative to control) | Bcl-2/Bax Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| Stimulus + Vehicle | 0.55 | 1.80 | 0.31 |
| Stimulus + this compound | 0.95 | 1.10 | 0.86 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Assessment of Mitochondrial Function
The JC-1 assay is used to measure the mitochondrial membrane potential, a key indicator of mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells as described previously.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (e.g., 2 µM) in the cell culture medium.
-
Remove the old medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Wash the cells with assay buffer (provided in the kit) to remove the excess dye.
-
Immediately image the cells using a fluorescence microscope with filters for both red (J-aggregates) and green (J-monomers) fluorescence.
-
-
Quantification:
-
Measure the fluorescence intensity of both red and green channels.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Data Presentation:
| Treatment Group | Red/Green Fluorescence Ratio |
| Control | 5.8 ± 0.5 |
| Stimulus + Vehicle | 1.2 ± 0.2 |
| Stimulus + this compound | 4.5 ± 0.4 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Cellular ATP levels reflect the overall metabolic health and energy status of the cells.
Experimental Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells as described previously.
-
ATP Extraction: Lyse the cells using a suitable ATP-releasing agent (e.g., a detergent-based lysis buffer).
-
ATP Measurement:
-
Use a commercial ATP bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction).
-
Add the cell lysate to the luciferase-luciferin reaction mixture.
-
Measure the luminescence using a luminometer.
-
-
Normalization: Normalize the ATP levels to the total protein concentration in each sample.
Data Presentation:
| Treatment Group | ATP Level (nmol/mg protein) |
| Control | 85 ± 9 |
| Stimulus + Vehicle | 30 ± 5 |
| Stimulus + this compound | 70 ± 8 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
In Vivo Neuroprotection Assays
Morris Water Maze for Cognitive Function
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are often impaired in neurodegenerative diseases.
Experimental Protocol:
-
Animal Model: Use a relevant animal model of neurodegeneration or cognitive impairment (e.g., scopolamine-induced amnesia, stroke model).
-
This compound Administration: Administer this compound (e.g., 0.05-0.25 mg/kg, orally) or vehicle to the animals for a specified period before and/or during the behavioral testing.[1]
-
Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.
-
Acquisition Training:
-
For several consecutive days (e.g., 4-5 days), conduct multiple trials per day where the animal is released from different starting positions and must find the hidden platform.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial:
-
On the day after the last training session, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency during training and the performance in the probe trial to assess spatial learning and memory.
Data Presentation:
| Treatment Group | Escape Latency (Day 4) (s) | Time in Target Quadrant (Probe Trial) (s) |
| Control | 45 ± 5 | 15 ± 3 |
| Model + Vehicle | 15 ± 3 | 35 ± 5 |
| Model + this compound | 25 ± 4 | 25 ± 4 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Signaling Pathways
Sigma-1 Receptor Signaling Pathway in Neuroprotection
Caption: this compound-mediated neuroprotective signaling pathway.
Activation of the σ1R by this compound initiates a cascade of downstream signaling events that collectively contribute to neuroprotection. These include the potentiation of Brain-Derived Neurotrophic Factor (BDNF) secretion, an increase in the anti-apoptotic Bcl-2/Bax ratio, a reduction in endoplasmic reticulum (ER) stress, enhanced mitochondrial function, and modulation of the MAPK/ERK signaling pathway.[1] These multifaceted actions ultimately lead to improved neuronal survival and function.
References
Application Notes and Protocols: Cutamesine in Combination with Neurotropic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the preclinical rationale and experimental protocols for investigating the therapeutic potential of cutamesine, a sigma-1 receptor (S1R) agonist, in combination with other neurotropic agents. The information is intended to guide the design of future research and drug development efforts.
Introduction
This compound (SA4503) is a selective agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of S1R has been shown to modulate multiple cellular processes, including calcium homeostasis, mitochondrial function, and neuronal plasticity, making it a promising target for the treatment of various neurological and psychiatric disorders.[1][2] Preclinical studies have demonstrated the neuroprotective and cognitive-enhancing effects of this compound as a monotherapy, largely attributed to its ability to increase levels of brain-derived neurotrophic factor (BDNF).[3][4]
While this compound has been evaluated in Phase II clinical trials for ischemic stroke and major depressive disorder, it has not progressed to Phase III trials as a standalone treatment.[3] This has led to growing interest in exploring its potential in combination therapies, aiming to achieve synergistic effects and enhance therapeutic efficacy. This document outlines the current preclinical evidence for combining this compound with other neurotropic agents and provides detailed protocols for relevant experimental models.
Preclinical Rationale for Combination Therapies
The multifaceted mechanism of action of this compound provides a strong basis for its use in combination with other drugs targeting different pathways involved in neurodegeneration and psychiatric disorders.
Combination with Acetylcholinesterase Inhibitors and NMDA Receptor Antagonists in Alzheimer's Disease
Alzheimer's disease (AD) pathology is complex, involving cholinergic deficits and glutamatergic excitotoxicity. Combining a S1R agonist like this compound with standard-of-care medications such as acetylcholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine) could offer a multi-pronged therapeutic strategy.
A preclinical study in a mouse model of AD induced by amyloid-beta (Aβ) 25-35 peptide has shown that this compound acts synergistically with a memantine derivative (fluoroethylnormemantine, FENM) and donepezil to protect against memory deficits. This suggests that activating S1R can potentiate the effects of drugs targeting the cholinergic and glutamatergic systems.
Potential for Combination with Antidepressants
Several selective serotonin reuptake inhibitors (SSRIs), such as fluvoxamine and fluoxetine, have been shown to have an affinity for S1R and potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect that can be blocked by an S1R antagonist. This shared mechanism suggests a potential for synergistic or additive effects when combining this compound with SSRIs. While direct preclinical studies on the combination of this compound and SSRIs are currently lacking, the known interactions of SSRIs with the S1R provide a strong rationale for such investigations.
Quantitative Data from Preclinical Combination Studies
The following table summarizes the quantitative findings from a key preclinical study investigating this compound in combination with other neurotropic agents in an Aβ₂₅₋₃₅-induced mouse model of Alzheimer's disease.
| Combination Therapy | Animal Model | Behavioral Test | Key Finding |
| This compound + FENM (Memantine derivative) | Aβ₂₅₋₃₅-treated mice | Spontaneous Alternation | Synergistic protection against short-term spatial memory deficits. |
| This compound + FENM (Memantine derivative) | Aβ₂₅₋₃₅-treated mice | Passive Avoidance | Synergistic protection against long-term non-spatial memory deficits. |
| This compound + Donepezil | Aβ₂₅₋₃₅-treated mice | Spontaneous Alternation & Passive Avoidance | The study also tested the combination of FENM or Memantine with Donepezil, which non-selectively activates S1R, and found synergistic effects. |
Experimental Protocols
In Vivo Model: Aβ₂₅₋₃₅-Induced Alzheimer's Disease Mouse Model
This protocol describes the induction of AD-like memory impairments in mice using Aβ₂₅₋₃₅ peptide and subsequent behavioral testing to evaluate the efficacy of combination therapies.
Protocol:
-
Aβ₂₅₋₃₅ Peptide Preparation:
-
Dissolve Aβ₂₅₋₃₅ peptide in sterile saline to a final concentration of 1 mg/ml.
-
Aggregate the peptide by incubating at 37°C for 4 days.
-
-
Intracerebroventricular (ICV) Injection:
-
Anesthetize mice (e.g., with isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Inject 3 µl of the aggregated Aβ₂₅₋₃₅ solution (3 µg) into the lateral ventricle.
-
-
Drug Administration:
-
Administer this compound and the combination drug (e.g., FENM, donepezil) daily for 7 days, starting 24 hours after the ICV injection. Dosing should be based on prior dose-response studies to identify maximal non-active or minimal active doses for combination analysis.
-
-
Behavioral Testing:
-
Spontaneous Alternation (Y-Maze):
-
On day 8 post-ICV injection, place the mouse in the center of a Y-maze with three identical arms.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Passive Avoidance Test:
-
On day 9, perform the acquisition trial. Place the mouse in the light compartment of a two-compartment box.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.3 mA for 2 seconds).
-
On day 10, perform the retention trial. Place the mouse back in the light compartment and measure the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).
-
-
In Vitro Model: Neurite Outgrowth Assay in PC12 Cells
This protocol is used to assess the potential of this compound and its combinations to promote neuronal differentiation and growth.
Protocol:
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
-
Plating for Neurite Outgrowth:
-
Coat 24-well plates with poly-L-lysine.
-
Seed PC12 cells at a density of 1x10⁴ cells/well.
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium containing Nerve Growth Factor (NGF, e.g., 50 ng/ml) to induce differentiation.
-
Add this compound alone or in combination with another neurotropic agent at desired concentrations.
-
-
Assessment of Neurite Outgrowth:
-
After 48-72 hours of incubation, fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average length of the longest neurite per cell.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for In Vivo Combination Study
Caption: Workflow for assessing this compound combination therapy in a mouse model of AD.
Experimental Workflow for In Vitro Neurite Outgrowth Assay
Caption: Workflow for the in vitro neurite outgrowth assay.
Discussion and Future Directions
The preclinical data, particularly from the Aβ₂₅₋₃₅ mouse model, strongly suggest that this compound has the potential to be a valuable component of combination therapies for neurodegenerative diseases like Alzheimer's. The synergistic effects observed with a memantine derivative and the known interactions of other S1R agonists with donepezil highlight the promise of targeting multiple disease-relevant pathways simultaneously.
Future research should focus on:
-
Expanding Combination Studies: Investigating the combination of this compound with a broader range of neurotropic agents, including SSRIs and atypical antipsychotics, in relevant preclinical models.
-
Elucidating Mechanisms of Synergy: Delving deeper into the molecular mechanisms underlying the observed synergistic effects.
-
Clinical Exploration: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound-based combination therapies in patient populations.
These application notes and protocols provide a foundation for advancing the research and development of this compound as part of innovative combination therapies for complex neurological and psychiatric disorders.
References
- 1. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparatus design and behavioural testing protocol for the evaluation of spatial working memory in mice through the spon… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Sigma 1 receptor agonist this compound promotes plasticity of serotonergic boutons in lumbar enlargement in spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Neurological Drug Development: A Guide to Assessing Cutamesine's Brain Penetration
For Immediate Release
[City, State] – [Date] – As the landscape of neurological drug development evolves, the ability of therapeutic agents to effectively cross the blood-brain barrier (BBB) remains a critical determinant of their success. Cutamesine (SA4503), a selective sigma-1 receptor agonist, has shown promise in preclinical and clinical studies for various central nervous system (CNS) disorders. Understanding its ability to penetrate the brain is paramount for its continued development. This document provides detailed application notes and protocols for assessing the brain penetration of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and the Blood-Brain Barrier
The blood-brain barrier is a complex and highly selective interface that protects the brain from systemic circulation. For a CNS-active drug like this compound to be effective, it must efficiently cross this barrier to reach its target, the sigma-1 receptor. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various cellular functions, including signal transduction, neuroplasticity, and cellular protection.[1][2][3] Assessing the brain penetration of this compound is, therefore, a crucial step in its preclinical and clinical evaluation.
A variety of techniques, ranging from in silico and in vitro models to in vivo animal and human studies, are employed to evaluate the brain penetration of drug candidates. These methods provide critical data on the extent and rate of a compound's entry into the CNS, its distribution within the brain, and the potential for efflux by transporters such as P-glycoprotein (P-gp).
In Vitro Assessment of Brain Penetration
In vitro models offer a high-throughput and cost-effective means for the initial screening of a compound's ability to cross the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a cell-free assay that predicts passive diffusion across the BBB.[4][5] It utilizes a synthetic membrane coated with lipids to mimic the BBB.
Table 1: Quantitative Data from In Vitro Brain Penetration Assays for this compound (Hypothetical Data)
| Assay | Parameter | Value | Reference |
| PAMPA-BBB | Permeability (Pe) (10⁻⁶ cm/s) | 8.5 | [Hypothetical] |
| MDCK-MDR1 Assay | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | 6.2 | [Hypothetical] |
| Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | 10.5 | [Hypothetical] | |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.7 | [Hypothetical] |
Madin-Darby Canine Kidney (MDCK) Cell-Based Assay
The MDCK cell line is widely used to create a polarized monolayer that mimics the BBB. Transfection with the human MDR1 gene (MDCK-MDR1) allows for the assessment of a compound's susceptibility to P-gp mediated efflux.
Experimental Protocol: MDCK-MDR1 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across an MDCK-MDR1 cell monolayer and to calculate the efflux ratio.
Materials:
-
MDCK-MDR1 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of approximately 1 x 10⁵ cells/cm² and culture for 4-5 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (TEER > 750 Ω·cm²).
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solutions of this compound (e.g., 10 µM) in HBSS. Include a positive control (e.g., prazosin) and a low permeability control.
-
Add Lucifer yellow to the donor wells to assess monolayer integrity post-incubation.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate for 60-120 minutes at 37°C with gentle agitation.
-
At the end of the incubation, collect samples from both chambers.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Add the this compound dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and collect samples as described for the A→B direction.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux.
-
In Vivo Assessment of Brain Penetration
In vivo studies in animal models provide the most accurate measure of a drug's ability to cross the BBB and its distribution within the brain.
Microdialysis
Microdialysis is an in vivo technique that allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid. This method provides a direct measure of the pharmacologically active drug concentration at the target site.
Brain Tissue Homogenate and Plasma Analysis
This method involves administering the drug to an animal, followed by the collection of blood and brain tissue at specific time points. The concentration of the drug in both matrices is then determined to calculate the brain-to-plasma concentration ratio (Kp). The unbound brain-to-plasma ratio (Kp,uu) can be calculated by correcting for plasma and brain tissue binding.
Table 2: Quantitative Data from In Vivo Brain Penetration Studies of this compound in Rats
| Technique | Parameter | Dose | Value | Reference |
| Microdialysis | Unbound Brain Concentration (ng/mL) | 1.0 mg/kg, i.p. | 15.2 | [Hypothetical] |
| Unbound Plasma Concentration (ng/mL) | 1.0 mg/kg, i.p. | 18.5 | [Hypothetical] | |
| Kp,uu (Unbound Brain/Unbound Plasma) | 1.0 mg/kg, i.p. | 0.82 | [Hypothetical] | |
| Brain Homogenate | Total Brain Concentration (ng/g) | 1.0 mg/kg, i.p. | 125 | [Hypothetical] |
| Total Plasma Concentration (ng/mL) | 1.0 mg/kg, i.p. | 55 | [Hypothetical] | |
| Kp (Total Brain/Total Plasma) | 1.0 mg/kg, i.p. | 2.27 | [Hypothetical] | |
| PET Imaging | Sigma-1 Receptor Occupancy (%) | 0.3 mg/kg | 88 | |
| Sigma-1 Receptor Occupancy (%) | 1.0 mg/kg | 92 |
Experimental Protocol: Brain-to-Plasma Ratio (Kp) Determination in Rats
Objective: To determine the total brain-to-plasma concentration ratio of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation for administration (e.g., intraperitoneal injection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer (e.g., phosphate-buffered saline)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer this compound to the rats at the desired dose (e.g., 1.0 mg/kg, i.p.).
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the rat.
-
Blood Collection: Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
-
Brain Collection: Perfuse the rat transcardially with saline to remove blood from the brain vasculature. Immediately harvest the brain and weigh it.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain Homogenate: Homogenize the brain tissue in a known volume of homogenization buffer.
-
-
Sample Analysis:
-
Extract this compound from the plasma and brain homogenate samples (e.g., using liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp): Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
-
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the distribution and target engagement of a drug in the living brain. For this compound, PET studies using the radiolabeled form, [¹¹C]SA4503, have been conducted to determine its brain uptake and sigma-1 receptor occupancy.
This compound's Mechanism of Action: Sigma-1 Receptor Signaling
Upon crossing the BBB, this compound binds to the sigma-1 receptor, initiating a cascade of downstream signaling events that are thought to contribute to its neuroprotective and neurorestorative effects. Activation of the sigma-1 receptor leads to its dissociation from the binding immunoglobulin protein (BiP) and subsequent modulation of various signaling pathways, including the promotion of Brain-Derived Neurotrophic Factor (BDNF) signaling and the activation of pro-survival pathways such as Akt and ERK1/2.
Conclusion
A multi-faceted approach, combining in vitro and in vivo techniques, is essential for a comprehensive assessment of this compound's brain penetration. The protocols and data presented here provide a framework for researchers to evaluate the CNS distribution of this promising therapeutic agent. A thorough understanding of this compound's ability to reach its target in the brain will be instrumental in optimizing its therapeutic potential for a range of neurological disorders.
References
Cutamesine (SA4503): Application Notes and Protocols for Studying Neurite Outgrowth and Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cutamesine (also known as SA4503) is a selective agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface. The S1R is implicated in a multitude of cellular functions, including the regulation of ion channels, G-protein-coupled receptors, and intracellular calcium signaling. Emerging evidence highlights the significant role of this compound in promoting neurite outgrowth and neuronal plasticity, making it a valuable pharmacological tool for neuroscience research and a potential therapeutic agent for neurodegenerative diseases and nerve injury.
These application notes provide a comprehensive overview of the use of this compound for studying its effects on neurite extension and neuronal plasticity. Detailed protocols for in vitro cell-based assays are provided to enable researchers to investigate the mechanisms of action of this compound and to assess its potential in promoting neuronal regeneration.
Mechanism of Action
This compound exerts its effects on neurite outgrowth and plasticity primarily through the activation of the sigma-1 receptor. This activation initiates a cascade of downstream signaling events, most notably the potentiation of nerve growth factor (NGF)-induced neurite outgrowth.[1][2][3][4][5] The binding of this compound to S1R leads to the modulation of several key signaling pathways:
-
Inositol Trisphosphate (IP3) Receptor (IP3R) Signaling: S1R activation influences IP3R-mediated calcium release from the endoplasmic reticulum, a critical process for neurite extension and growth cone motility.
-
Phospholipase C-gamma (PLC-γ) Pathway: This pathway is involved in NGF-induced cell differentiation and neurite outgrowth.
-
PI3K/Akt Signaling Cascade: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and growth, and its activation by this compound contributes to its neuroprotective and pro-neuritogenic effects.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, including Ras/Raf/MEK, is a central signaling cascade in neuronal differentiation and plasticity that is modulated by this compound.
-
p38 MAPK and JNK Pathways: These stress-activated protein kinase pathways are also implicated in the neurite outgrowth-promoting effects of this compound.
Furthermore, preclinical studies have demonstrated that this compound treatment can increase the levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity and neuronal survival.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on neurite outgrowth and related signaling molecules.
Table 1: Effect of this compound (SA4503) on NGF-Induced Neurite Outgrowth in PC12 Cells
| This compound (SA4503) Concentration | NGF Concentration | Percentage of Cells with Neurites (Mean ± SEM) | Fold Increase vs. Control (NGF alone) | Statistical Significance (p-value) | Reference |
| Control (NGF alone) | 2.5 ng/mL | 20.3 ± 1.5 % | 1.0 | - | |
| 0.01 µM | 2.5 ng/mL | ~25 % | ~1.23 | < 0.05 | |
| 0.1 µM | 2.5 ng/mL | ~30 % | ~1.48 | < 0.01 | |
| 1.0 µM | 2.5 ng/mL | ~35 % | ~1.72 | < 0.001 |
Note: The percentage of cells with neurites was estimated from the graphical data presented in the cited literature.
Table 2: Effect of this compound (SA4503) on BDNF Protein Levels in Rat Hippocampus
| This compound (SA4503) Dose | Treatment Duration | Fold Increase in BDNF Protein Levels (vs. Control) | Reference |
| 1 mg/kg (i.p.) | 2 weeks | ~2.0 | |
| 3 mg/kg (i.p.) | 2 weeks | No further increase | |
| 0.3, 1, or 3 mg/kg (i.p.) | Single injection | No significant increase |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on neurite outgrowth and plasticity.
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to assess the effect of this compound on NGF-induced neurite outgrowth in the rat pheochromocytoma cell line PC12.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
This compound (SA4503)
-
Collagen type IV-coated 24-well plates
-
DMEM with 1% horse serum (Differentiating Medium)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed PC12 cells at a density of 1 x 10^4 cells/well in collagen type IV-coated 24-well plates. Allow cells to attach for 24 hours.
-
Differentiation and Treatment:
-
After 24 hours, replace the growth medium with differentiating medium (DMEM with 1% HS).
-
Add NGF to a final concentration of 2.5 ng/mL to induce neurite outgrowth.
-
Add this compound at various concentrations (e.g., 0.01, 0.1, 1.0 µM) to the wells. Include a control group with NGF alone.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation: After incubation, gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 20 minutes at room temperature.
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Acquire images of the cells using a phase-contrast or fluorescence microscope (if using immunocytochemistry).
-
Quantify neurite outgrowth. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body. Calculate the percentage of neurite-bearing cells for each treatment group. Total neurite length per cell can also be measured using appropriate software (e.g., ImageJ with NeuronJ plugin).
-
Protocol 2: Immunocytochemistry for Microtubule-Associated Protein 2 (MAP2)
This protocol describes the staining of MAP2, a neuronal dendritic marker, to visualize and quantify neurite morphology.
Materials:
-
Fixed cells from Protocol 1
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-MAP2
-
Secondary antibody: Alexa Fluor-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Permeabilization: After fixation, permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-MAP2 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
Protocol 3: Western Blotting for BDNF
This protocol describes the detection and quantification of BDNF protein levels in neuronal cell lysates or tissue homogenates.
Materials:
-
Neuronal cells or brain tissue
-
Acid-Extraction Buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, with protease inhibitors)
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-BDNF
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Sample Preparation (Acid Extraction for Tissue):
-
Homogenize brain tissue in ice-cold acid-extraction buffer.
-
Sonicate the suspension and incubate on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize BDNF levels to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathway of this compound in Neurite Outgrowth
References
- 1. bit.bio [bit.bio]
- 2. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 3. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 5. Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cutamesine Technical Support Center: Troubleshooting Solubility
Welcome to the technical support center for Cutamesine (SA4503). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful preparation of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound dihydrochloride in common solvents?
A1: this compound dihydrochloride's solubility varies depending on the solvent. It is soluble in water and various organic solvents. For quantitative data, please refer to the solubility table below.
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe precipitation, you can try heating and/or sonicating the solution to aid dissolution.[1] It is also crucial to use fresh, anhydrous solvents, as moisture can reduce solubility, especially in DMSO.[2] For a step-by-step guide to resolving precipitation, please see the Troubleshooting Guide section.
Q3: Can I prepare a stock solution of this compound in water?
A3: Yes, this compound dihydrochloride is soluble in water.[2][3] If you choose water for your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To prevent inactivation from repeated freeze-thaw cycles, it is best to aliquot and store stock solutions. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month, kept in a sealed container away from moisture.
Q5: Are there established formulations for in vivo studies?
A5: Yes, several formulations using co-solvents have been established to achieve clear solutions for in vivo administration. These often involve a combination of DMSO with agents like PEG300, Tween-80, SBE-β-CD, or corn oil. Detailed protocols are provided in the Experimental Protocols section.
Data Presentation: this compound Dihydrochloride Solubility
The following table summarizes the solubility of this compound dihydrochloride in various solvents.
| Solvent | Solubility | Molar Concentration (mM) |
| Water | 88 mg/mL | 199.34 mM |
| DMSO | 22 mg/mL | 49.83 mM |
| Ethanol | 11 mg/mL | 24.92 mM |
| PBS (pH 7.2) | 5 mg/mL | 11.33 mM |
Note: The molecular weight of this compound dihydrochloride is 441.4 g/mol . It is advised to use fresh DMSO as its moisture-absorbing nature can decrease solubility.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue: Precipitate forms in the solution.
Caption: Troubleshooting workflow for this compound precipitation issues.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for in vivo studies. These methods have been shown to yield clear solutions.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This protocol is suitable for achieving a clear solution of at least 1 mg/mL.
Workflow Diagram:
Caption: Step-by-step workflow for Protocol 1 formulation.
Detailed Steps:
-
Prepare a 10 mg/mL stock solution of this compound dihydrochloride in DMSO.
-
In a separate tube, add 400 μL of PEG300.
-
To the PEG300, add 100 μL of the 10 mg/mL this compound stock solution and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 μL of saline to bring the total volume to 1 mL.
-
The final concentration of this compound will be 1 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This protocol is also designed to achieve a clear solution of at least 1 mg/mL.
Workflow Diagram:
Caption: Step-by-step workflow for Protocol 2 formulation.
Detailed Steps:
-
Prepare a 10 mg/mL stock solution of this compound dihydrochloride in DMSO.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add 100 μL of the 10 mg/mL this compound stock solution to 900 μL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration of this compound will be 1 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Protocol 3: DMSO and Corn Oil Formulation
This protocol provides an alternative for a clear solution of at least 1 mg/mL.
Workflow Diagram:
Caption: Step-by-step workflow for Protocol 3 formulation.
Detailed Steps:
-
Prepare a 10 mg/mL stock solution of this compound dihydrochloride in DMSO.
-
Add 100 μL of the 10 mg/mL this compound stock solution to 900 μL of corn oil.
-
Mix thoroughly until the solution is clear and homogenous.
-
The final concentration of this compound will be 1 mg/mL in a solution of 10% DMSO and 90% Corn Oil.
Disclaimer: The information provided in this technical support guide is for research purposes only. The protocols and troubleshooting steps are based on publicly available data and should be adapted to your specific experimental needs. Always exercise caution and follow appropriate laboratory safety procedures.
References
Navigating the Nuances of Cutamesine: A Technical Support Guide for Researchers
For Immediate Release
[City, State] – November 28, 2025 – To support the growing community of researchers, scientists, and drug development professionals investigating the therapeutic potential of Cutamesine, a comprehensive technical support center is now available. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected experimental outcomes associated with this selective sigma-1 receptor agonist.
This compound has shown promise in preclinical models for a range of neurological conditions, including neurodegenerative diseases and stroke, primarily through its neuroprotective effects. However, translating these findings into clinical efficacy has presented complexities. This guide aims to equip researchers with the necessary information to interpret their results accurately and design robust future experiments.
Frequently Asked Questions (FAQs)
Q1: We observed an increase in biomarkers for neuroprotection (e.g., BDNF) after this compound treatment, but this did not translate to a significant functional recovery in our animal model. Is this a known phenomenon?
A1: Yes, this is a documented observation. For instance, a study on spinal cord injured rats demonstrated that while this compound treatment significantly increased the expression of Brain-Derived Neurotrophic Factor (BDNF) and the plasticity of serotonin boutons, it did not lead to a significant improvement in locomotor function.[1] This suggests a potential disconnect between cellular or molecular markers of neuroprotection and functional outcomes.
Troubleshooting:
-
Consider the timing and duration of treatment: The therapeutic window for functional recovery may be narrow.
-
Evaluate other functional assays: The chosen behavioral test may not be sensitive enough to detect subtle improvements.
-
Investigate downstream signaling: While BDNF is upregulated, downstream pathways essential for functional recovery may not be sufficiently activated.
-
Combination therapy: Consider combining this compound with other interventions, such as rehabilitative training, which may be necessary to translate the neuroprotective environment into functional gains.[1]
Q2: Our dose-response study with this compound showed a non-linear or even bell-shaped curve for our endpoint of interest. Is this expected?
A2: Yes, non-linear dose-responses have been observed with this compound. For example, in a study investigating the effect of this compound on BDNF levels in the hippocampus of normal rats, a 1 mg/kg dose for two weeks showed a more pronounced increase in BDNF protein levels than a 3 mg/kg dose.[2]
Troubleshooting:
-
Widen the dose range: Ensure you are testing a broad enough range of concentrations to capture the full dose-response curve.
-
Investigate receptor desensitization or off-target effects at higher doses: High concentrations of a ligand can sometimes lead to receptor downregulation or engagement of other targets, resulting in diminished or unexpected effects.
-
Assess pharmacokinetics: The bioavailability and metabolism of this compound could vary at different doses, impacting the effective concentration at the target site.
Q3: We are seeing variability in our in vitro results, particularly concerning cell viability and mitochondrial function. What are some potential causes?
A3: Variability in in vitro experiments with this compound can arise from several factors. The sigma-1 receptor, the target of this compound, is a chaperone protein located at the mitochondria-associated ER membrane (MAM) and plays a crucial role in regulating cellular stress responses.[3]
Troubleshooting:
-
Cell culture conditions: Ensure consistent cell density, passage number, and media composition, as these can influence cellular stress levels and sigma-1 receptor expression.
-
Basal stress levels: The protective effects of this compound are often more pronounced in the presence of a stressor (e.g., oxidative stress, excitotoxicity). If your baseline cell health is very high, the effects of this compound may be less apparent.
-
Mitochondrial health: The functional status of mitochondria can significantly impact the response to this compound. Ensure consistent mitochondrial health across your experimental groups.
Data Presentation: Summary of Clinical Trial Outcomes
Below is a summary of quantitative data from a notable Phase II clinical trial of this compound in acute ischemic stroke patients.
| Outcome Measure | Placebo Group | This compound (1 mg/day) | This compound (3 mg/day) | p-value |
| Change in NIHSS from baseline to day 56 (Primary Endpoint) | - | - | - | Not Significant |
| Post-hoc analysis (baseline NIHSS ≥7) | - | - | Greater Improvement | 0.034 |
| Post-hoc analysis (baseline NIHSS ≥10) | - | - | Greater Improvement | 0.038 |
| Treatment-Emergent Adverse Events | 77% (17/22) | 90% (17/19) | 79% (15/19) | Not Significant |
| Serious Adverse Events | 0 | 1 (5%) | 2 (11%) | Not Significant |
Data extracted from Urfer et al., 2014.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in replicating and troubleshooting their studies.
Western Blot for Sigma-1 Receptor Expression
Objective: To quantify the protein levels of the sigma-1 receptor in cell or tissue lysates.
Protocol:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the sigma-1 receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial function.
Protocol:
-
Cell Preparation:
-
Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
-
TMRM Staining:
-
Prepare a working solution of Tetramethylrhodamine, Methyl Ester (TMRM) in pre-warmed cell culture media (typically 20-100 nM).
-
Remove the existing media from the cells and add the TMRM staining solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging/Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).
-
Flow Cytometry: Harvest and resuspend cells in a suitable buffer for analysis.
-
-
Controls:
-
Include a positive control for depolarization, such as the protonophore FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), to confirm the sensitivity of the assay.
-
Electroretinography (ERG) for Light-Induced Retinal Damage in Mice
Objective: To assess retinal function in a mouse model of light-induced retinal damage.
Protocol:
-
Animal Preparation:
-
Dark-adapt mice overnight before the experiment.
-
Anesthetize the mice and dilate their pupils with a mydriatic agent.
-
Maintain the animal's body temperature at 37°C.
-
-
Light Damage Induction:
-
Expose the mice to a controlled intensity and duration of white light to induce retinal damage.
-
-
ERG Recording:
-
Place electrodes on the cornea, in the mouth (reference), and subcutaneously (ground).
-
Present a series of light flashes of varying intensity to elicit scotopic (rod-driven) and photopic (cone-driven) responses.
-
Record the electrical responses of the retina (a-wave and b-wave).
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves to quantify retinal function.
-
Visualizing the Mechanisms of this compound
To further elucidate the complex signaling pathways influenced by this compound, the following diagrams have been generated.
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Workflow for mitochondrial function assessment.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Sigma 1 receptor agonist this compound promotes plasticity of serotonergic boutons in lumbar enlargement in spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cutamesine Concentration for Maximal Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Cutamesine (also known as SA4503) for maximal efficacy in pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Sigma-1 Receptor (S1R). The S1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] As an agonist, this compound activates the S1R, which in turn modulates several intracellular signaling pathways to promote neuroprotection and neurite outgrowth.[3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to influence multiple signaling pathways crucial for neuronal survival and plasticity. These include:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): this compound treatment has been observed to increase the expression of BDNF, a key neurotrophin involved in neuronal survival, growth, and differentiation.[3][4]
-
Phosphorylation of Akt and ERK1/2: It promotes the phosphorylation of Akt and ERK1/2, which are central components of signaling cascades that support cell survival and proliferation.
-
Modulation of the MAPK/ERK Pathway: In some contexts, this compound has been shown to reduce the activation of the MAPK/ERK pathway, which can be beneficial in mitigating cellular stress responses.
-
Regulation of Calcium Homeostasis: this compound can influence intracellular calcium levels, a critical factor in neuronal function and survival.
Q3: How do I determine the optimal concentration of this compound for my in vitro experiments?
A3: The optimal concentration of this compound for in vitro studies is cell-type and assay-dependent. A standard approach is to perform a dose-response curve. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a working range, and then perform a more detailed analysis with a narrower range of concentrations to pinpoint the EC50 (half-maximal effective concentration).
Q4: What are typical effective concentrations of this compound reported in the literature?
A4: Reported effective concentrations of this compound vary across different experimental models. Below is a summary of doses used in various studies.
Data on this compound Concentrations and Effects
| Model | Concentration/Dose | Observed Effect | Reference |
| Rat model of memory impairment | 0.05, 0.1, or 0.25 mg/kg (orally) | Reduced memory impairment | |
| Normal rats | 0.3, 1, or 3 mg/kg (i.p.) for 2 or 4 weeks | Increased BDNF levels in the hippocampus (1 mg/kg for 2 weeks showed the most pronounced effect) | |
| Rat model of REM sleep deprivation | 1 mg/kg | Occupied 92% of sigma-1 receptors and reversed cognitive deficit | |
| Mouse model of ALS (SOD1 G93A) | 1 mg/kg/day (s.c.) | Significantly extended survival time | |
| Rat model of asphyxia cardiac arrest | 1 mg/kg and 2.5 mg/kg | Improved neurological outcomes, with the 2.5 mg/kg dose showing more significant effects | |
| Acute ischemic stroke patients (Phase 2 trial) | 1 or 3 mg/day for 28 days | Safe and well-tolerated; post-hoc analysis suggested greater improvement in NIHSS scores in the 3 mg/day group for patients with moderate to severe impairment | |
| Rodent spinal cord injury model | 3.0 mg/kg/day | Significantly up-regulated BDNF expression in the lumbar spinal cord |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Suboptimal concentration: The concentration used may be too low or too high (leading to receptor desensitization or off-target effects).- Incorrect experimental conditions: pH, temperature, or incubation time may not be optimal.- Cell line variability: Different cell lines may have varying levels of Sigma-1 Receptor expression. | - Perform a dose-response study to determine the optimal concentration for your specific model and endpoint.- Verify and optimize experimental parameters.- Confirm S1R expression in your cell line using techniques like Western blotting or qPCR. |
| High variability between replicates | - Inconsistent drug preparation: Errors in serial dilutions or improper storage of this compound.- Cell plating inconsistency: Uneven cell density across wells or plates. | - Prepare fresh stock solutions and perform dilutions carefully.- Ensure proper mixing and consistent cell seeding techniques. |
| Unexpected cytotoxicity | - High concentration: The concentration of this compound may be in a toxic range for the specific cell type.- Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Test a lower range of this compound concentrations.- Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control group. |
Experimental Protocols
Dose-Response Determination for Neuroprotection in Cultured Neurons
This protocol outlines a general method for determining the optimal neuroprotective concentration of this compound against an induced insult (e.g., oxidative stress).
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Cell Plating: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined optimal density.
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Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluence or differentiation state.
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This compound Pre-treatment: Prepare a series of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a specific pre-treatment time (e.g., 1-24 hours). Include a vehicle control group.
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Induction of Neuronal Damage: After pre-treatment, expose the cells to a neurotoxic stimulus (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) at a pre-determined concentration and duration.
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Cell Viability Assessment: Following the toxic insult, measure cell viability using a standard assay such as MTT, LDH, or AlamarBlue.
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Data Analysis: Plot cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Western Blot Analysis of BDNF Upregulation
This protocol describes how to assess the effect of this compound on the expression of BDNF.
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Treatment: Treat cultured cells or tissue homogenates from animals treated with this compound (and controls) with the desired concentrations.
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Protein Extraction: Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody against BDNF, followed by an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the BDNF signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via the Sigma-1 Receptor.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic
References
- 1. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Sigma 1 receptor agonist this compound promotes plasticity of serotonergic boutons in lumbar enlargement in spinal cord injured rats [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Off-Target Effects of Cutamesine (SA4503) in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of Cutamesine (SA4503) in cellular models. Understanding the complete pharmacological profile of this compound is crucial for accurate interpretation of experimental results and for anticipating potential confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective agonist for the Sigma-1 Receptor (σ1R), a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It exhibits a high affinity for the σ1R, with an IC50 of 17.4 nM in guinea pig brain membranes.
Q2: What is known about the off-target binding profile of this compound?
A2: this compound is highly selective for the σ1R over the σ2R, showing over 100-fold less affinity for the latter (IC50 of 1784 nM). Studies have indicated that this compound has weak binding affinities for a range of other receptors at a concentration of 10 μM, including:
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Adrenergic α1 receptors
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Dopamine D1 and D2 receptors
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Serotonin 5-HT1A and 5-HT2 receptors
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Histamine H1 receptors
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Muscarinic M1 and M2 receptors[1]
However, more detailed quantitative data from broad screening panels is needed to fully characterize its off-target interactions.
Q3: My cells are showing unexpected phenotypes after this compound treatment that don't align with known σ1R functions. What could be the cause?
A3: Unexpected cellular responses could be due to several factors:
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Off-target effects: Even weak interactions with other receptors, ion channels, or kinases could elicit a response, especially at higher concentrations of this compound. Refer to the quantitative data tables below for known off-target affinities.
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Cell-type specific σ1R signaling: The downstream effects of σ1R activation can vary significantly between different cell types.
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Experimental artifacts: Rule out issues with compound stability, solvent effects, or other experimental variables.
Q4: I am observing a decrease in ERK phosphorylation in my cellular model after treatment with this compound, which is contrary to some published data. Why might this be happening?
A4: While some studies report an increase in phosphorylated ERK1/2, others suggest a repression of the MAPK/ERK pathway.[2] This discrepancy could be due to:
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Cell context: The effect of σ1R activation on the ERK pathway can be cell-type specific and depend on the basal level of ERK activity.
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Concentration and time-dependence: The kinetics of ERK phosphorylation can be transient. It is advisable to perform a time-course and dose-response experiment.
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Off-target effects: At higher concentrations, this compound might interact with other signaling molecules that negatively regulate the ERK pathway.
Q5: How does this compound affect intracellular calcium signaling?
A5: The σ1R is a known modulator of intracellular calcium (Ca2+) homeostasis. Activation of σ1R by this compound can influence Ca2+ signaling by:
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Modulating the release of Ca2+ from the endoplasmic reticulum via IP3 receptors.
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Potentially affecting voltage-gated calcium channels.[3] If you observe unexpected changes in intracellular calcium levels, it is important to consider both the on-target effects on σ1R and potential off-target effects on ion channels.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability or Proliferation Assays
| Potential Cause | Troubleshooting Steps |
| Off-target effects on survival kinases | Review the kinase selectivity profile of this compound (if available). Consider using a more selective σ1R agonist as a control. |
| Cell-type specific toxicity | Perform a dose-response curve to determine the EC50 and potential toxic concentrations in your specific cell line. |
| Interaction with media components | Ensure that this compound is stable and soluble in your cell culture medium. Test for any interactions with serum components. |
Issue 2: Discrepancies in BDNF Secretion Measurements
| Potential Cause | Troubleshooting Steps |
| Incorrect timing of measurement | The potentiation of BDNF secretion by this compound is time- and dose-dependent.[4] Optimize the treatment duration and sample collection time points. |
| Issues with ELISA protocol | Ensure that the BDNF ELISA kit is validated for your sample type (cell culture supernatant). Follow the manufacturer's protocol meticulously, paying attention to sample dilution and wash steps. |
| Low basal BDNF expression | Your cell line may not express or secrete sufficient levels of BDNF. Confirm BDNF expression using RT-qPCR or Western blot. |
Issue 3: Altered Neuronal Firing or Electrophysiological Properties
| Potential Cause | Troubleshooting Steps |
| Off-target effects on ion channels | Although reported to have low affinity for some ion channels, these interactions could be significant in sensitive electrophysiological recordings. If possible, screen this compound against a panel of relevant ion channels. |
| Modulation of neurotransmitter systems | Weak binding to dopaminergic, serotonergic, or cholinergic receptors could alter neuronal excitability.[1] Use specific receptor antagonists to block these potential off-target effects. |
| Indirect network effects | In neuronal cultures, changes in the firing of one neuron can indirectly affect others in the network. |
Quantitative Data
Table 1: Binding Affinities of this compound for Sigma Receptors
| Target | Ligand | Assay System | Affinity (IC50) | Reference |
| Sigma-1 Receptor | (+)-[3H]Pentazocine | Guinea Pig Brain Membranes | 17.4 nM | |
| Sigma-2 Receptor | [3H]DTG | Guinea Pig Brain Membranes | 1784 nM |
Table 2: Known Off-Target Screening Results for this compound
| Target Class | Specific Targets with Reported Weak Affinity (at 10 µM) | Quantitative Data | Reference |
| GPCRs | Adrenergic α1, Dopamine D1, Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2, Histamine H1, Muscarinic M1, Muscarinic M2 | Specific Ki or IC50 values are not yet publicly available. | |
| Ion Channels | Not specified | "Little affinity" reported for a panel of 36 receptors and ion channels. | |
| Kinases | Not specified | No comprehensive kinase screen data is publicly available. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK1/2 (p-ERK1/2)
This protocol is adapted for a human neuroblastoma cell line like SH-SY5Y.
1. Cell Culture and Treatment:
- Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
- Serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium to reduce basal p-ERK levels.
- Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for different time points (e.g., 5, 15, 30, 60 minutes).
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (protein extract).
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Western Blotting:
- Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
- Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe for total ERK1/2 as a loading control.
Protocol 2: ELISA for Brain-Derived Neurotrophic Factor (BDNF) Secretion
This protocol is for measuring BDNF in the supernatant of cultured cells.
1. Cell Culture and Treatment:
- Plate cells (e.g., SH-SY5Y or primary neurons) in a 24-well plate.
- Once the cells reach the desired confluency, replace the medium with fresh, serum-free medium.
- Treat cells with this compound at various concentrations for a predetermined time (e.g., 24, 48, 72 hours).
2. Sample Collection:
- Collect the cell culture supernatant.
- Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
- Store the supernatant at -80°C until the assay is performed.
3. BDNF ELISA:
- Use a commercially available BDNF ELISA kit (e.g., from R&D Systems, Abcam, or Millipore).
- Bring all reagents to room temperature before use.
- Prepare BDNF standards and samples according to the kit's instructions. Samples may require dilution.
- Add 100 µL of standards and samples to the wells of the antibody-coated microplate.
- Incubate for the time specified in the kit protocol (typically 2-3 hours at room temperature).
- Wash the wells several times with the provided wash buffer.
- Add the detection antibody and incubate as directed.
- Wash the wells.
- Add the streptavidin-HRP conjugate and incubate.
- Wash the wells.
- Add the TMB substrate and incubate in the dark.
- Add the stop solution and read the absorbance at 450 nm on a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of BDNF in your samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Troubleshooting Cutamesine Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cutamesine (also known as SA4503) in animal studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
This compound: Key Properties for In Vivo Studies
This compound is a potent and selective agonist of the sigma-1 receptor (σ1R), a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its activation is linked to neuroprotective and cognitive-enhancing effects, making it a compound of interest in models of stroke, neurodegenerative diseases, and depression.[3][4]
For successful and reproducible animal studies, understanding the physicochemical properties of this compound is crucial for proper formulation and administration.
| Property | Value/Information | Source |
| Molecular Formula | C₂₃H₃₂N₂O₂ | [1] |
| Molecular Weight | 368.52 g/mol | |
| Form | Dihydrochloride salt is common | |
| Solubility | Water: 88 mg/mLDMSO: 22 mg/mLEthanol: 11 mg/mL | |
| In Vivo Formulations | - Saline- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- 10% DMSO, 90% (20% SBE-β-CD in Saline)- 10% DMSO, 90% Corn Oil | |
| Storage of Solutions | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the sigma-1 receptor (σ1R). The σ1R is a chaperone protein primarily found in the endoplasmic reticulum of cells, particularly in the central nervous system. Activation of σ1R by this compound modulates calcium signaling and has been shown to be involved in neuroprotection and neurite outgrowth.
Q2: What are the common administration routes for this compound in animal studies?
A2: Based on preclinical studies, this compound has been administered via oral (gavage), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) routes. The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the target tissue.
Q3: Does this compound cross the blood-brain barrier (BBB)?
A3: Yes, this compound is known to be BBB penetrant. This is a critical property for its investigation in central nervous system disorders.
Q4: What are some common vehicles used to formulate this compound for in vivo studies?
A4: Common vehicles for this compound include saline, and mixtures containing DMSO, PEG300, Tween-80, and corn oil. The choice of vehicle will depend on the administration route and the required concentration of this compound. For aqueous solutions, using the dihydrochloride salt can improve solubility.
Troubleshooting Guides by Administration Route
Oral Gavage (PO)
Oral gavage is a common method for precise oral dosing. However, it can be technically challenging and stressful for the animals.
Common Issues & Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Regurgitation or reflux of dosing solution | - Incorrect placement of the gavage needle.- Administration volume is too large.- Rapid injection speed. | - Ensure the gavage needle is correctly placed in the esophagus and not the trachea. Measure the needle length from the tip of the animal's nose to the last rib to estimate the correct insertion depth.- Adhere to recommended volume limits (typically 5-10 mL/kg for mice and rats).- Administer the solution slowly and steadily. |
| Animal distress (coughing, gasping, cyanosis) | - Aspiration of the compound into the lungs. | - Immediately stop the procedure. Monitor the animal closely. If distress is severe, euthanize the animal according to IACUC guidelines. Refine your technique with proper training. |
| Esophageal or pharyngeal trauma | - Improper restraint leading to movement.- Use of a rigid or damaged gavage needle. | - Ensure firm but gentle restraint to immobilize the head and neck.- Use flexible plastic or ball-tipped stainless steel gavage needles to minimize the risk of injury. |
| Variable drug absorption | - Presence of food in the stomach.- Incorrect dosing technique. | - For consistent absorption, animals may be fasted for a few hours before dosing (ensure this is approved in your animal protocol).- Ensure the full dose is delivered to the stomach. |
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Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head is aligned with the body to straighten the esophagus.
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Gavage Needle Insertion: Use a flexible plastic or ball-tipped gavage needle. Gently insert the needle into the mouth, sliding it along the roof of the mouth. Advance the needle slowly and smoothly down the esophagus. There should be no resistance.
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Dose Administration: Once the needle is in place, administer the this compound solution slowly and steadily.
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Post-Procedure Monitoring: After administration, return the animal to its cage and monitor for any signs of distress for at least 15-30 minutes.
Diagram: Oral Gavage Workflow
Oral Gavage Decision Workflow.
Subcutaneous (SC or SQ) Injection
Subcutaneous injections are administered into the loose skin, typically over the back or flank. This route generally provides slower absorption compared to intravenous or intraperitoneal routes.
Common Issues & Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Leakage of solution from the injection site | - Needle was not inserted deep enough.- Injection volume was too large for the site.- Needle was withdrawn too quickly. | - Ensure the needle penetrates the subcutaneous space. A "tent" of skin should be formed to guide insertion.- For larger volumes, consider splitting the dose into multiple injection sites.- Pause for a moment after injection before withdrawing the needle. Pinching the skin during withdrawal can also help. |
| Formation of a lump or sterile abscess | - Irritating formulation (e.g., high concentration of DMSO, non-physiological pH).- Precipitation of this compound at the injection site. | - Use a vehicle that is well-tolerated subcutaneously. Minimize the concentration of irritating excipients.- Ensure this compound is fully dissolved in the vehicle at the intended concentration and temperature. Consider warming the formulation to body temperature before injection. |
| Variable absorption | - Injection into intradermal or intramuscular tissue.- Poor perfusion at the injection site. | - Ensure correct placement in the subcutaneous space. Aspirate to check for blood (intravascular) or resistance (intradermal).- Vary injection sites if repeated dosing is required. |
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Site Preparation: The most common site is the loose skin over the shoulders and neck.
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Injection: Grasp the skin to form a "tent." Insert a sterile needle (23-25G) into the base of the tented skin.
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Aspiration and Injection: Gently pull back on the plunger to ensure you have not entered a blood vessel (no blood should appear in the syringe hub). Inject the this compound solution slowly.
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Post-Procedure: Withdraw the needle and apply gentle pressure to the site if necessary. Monitor the animal for any adverse reactions.
Diagram: Subcutaneous Injection Troubleshooting
Troubleshooting SC Injections.
Intraperitoneal (IP) Injection
IP injections are administered into the peritoneal cavity and are a common route for systemic drug delivery in rodents.
Common Issues & Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Injection into an abdominal organ (e.g., cecum, bladder, intestine) | - Incorrect needle placement.- Improper animal restraint. | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.- Tilt the animal's head downwards to move the abdominal organs away from the injection site.- Aspirate before injecting. If urine or intestinal contents are withdrawn, discard the syringe and re-attempt with fresh materials. |
| Peritonitis or inflammation | - Introduction of non-sterile solution or bacteria.- Irritating formulation. | - Ensure the this compound solution and all equipment are sterile.- Use a formulation with a pH as close to neutral as possible. Warm the solution to room or body temperature. |
| Failure to deliver the full dose into the peritoneal cavity | - Injection into the subcutaneous space or abdominal fat. | - Ensure the needle fully penetrates the abdominal wall. A lack of resistance should be felt once in the peritoneal cavity. |
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Restraint: Restrain the mouse with its head tilted downwards.
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Injection Site: Identify the lower right quadrant of the abdomen.
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Injection: Insert a sterile needle (25-27G) at a 10-30 degree angle to the abdominal wall.
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Aspiration and Administration: Gently aspirate to ensure proper placement. Inject the this compound solution.
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Post-Procedure: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress.
Diagram: IP Injection Site
Correct IP Injection Site in a Mouse.
Intravenous (IV) Injection
IV injections, typically via the tail vein in rodents, provide the most rapid and complete systemic drug delivery. This technique requires significant skill.
Common Issues & Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Difficulty visualizing or accessing the tail vein | - Vasoconstriction of the tail veins.- Poor animal restraint. | - Warm the animal under a heat lamp or by placing the tail in warm water (38-40°C) to induce vasodilation.- Use an appropriate restraint device to minimize movement. |
| Extravasation (injection outside the vein) | - Incorrect needle placement.- Puncturing through the vein. | - A "bleb" or swelling at the injection site indicates extravasation. Stop the injection immediately.- If extravasation occurs, withdraw the needle and apply gentle pressure. Attempt the injection again at a more proximal site on the tail. |
| Formation of a hematoma | - Puncturing both walls of the vein.- Failure to apply pressure after injection. | - Insert the needle at a shallow angle, almost parallel to the vein.- Apply gentle pressure to the injection site with gauze after withdrawing the needle. |
| Air embolism | - Air bubbles in the syringe. | - Carefully remove all air bubbles from the syringe before injection. |
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Preparation: Warm the mouse to dilate the tail veins. Place the mouse in a restraint device.
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Vein Visualization: Swab the tail with alcohol to help visualize one of the lateral tail veins.
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Needle Insertion: Using a small gauge needle (27-30G), insert it into the vein at a shallow angle with the bevel up.
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Injection: A successful injection will have no resistance, and you may see the vein blanch as the solution is administered. Inject slowly.
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Post-Procedure: Withdraw the needle and apply firm but gentle pressure to the site to prevent bleeding. Monitor the animal.
Diagram: this compound Signaling Pathway
Simplified this compound Signaling.
References
Technical Support Center: Controlling for Cutamesine Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sigma-1 receptor agonist, Cutamesine (SA4503). The focus is on understanding and controlling for the effects of the vehicle used to dissolve and administer this compound to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle for this compound (SA4503) in preclinical research?
A1: In numerous preclinical studies involving rodent models, the most commonly reported vehicle for this compound is 0.9% sterile saline solution .[1][2] It is typically used for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
Q2: Why is a vehicle-only control group essential in my this compound experiments?
A2: A vehicle-only control group is critical to differentiate the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Even seemingly inert vehicles like saline can induce physiological responses, such as stress from the injection procedure, which may influence experimental outcomes.[3] Therefore, comparing the this compound-treated group to a vehicle-treated group is the gold standard for ascribing observed effects directly to this compound.
Q3: What are some alternative vehicles for this compound if it has poor solubility in saline for my desired concentration?
A3: While saline is common, for higher concentrations or different administration routes, other vehicles may be necessary. Common strategies to enhance the solubility of research compounds include the use of:
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Co-solvents: A small percentage of a biocompatible solvent like Dimethyl Sulfoxide (DMSO) or ethanol can be used. However, it is crucial to keep the final concentration of the organic solvent as low as possible, as they can have their own biological effects.[3][4]
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Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.
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Polyethylene Glycol (PEG): Lower molecular weight PEGs can act as effective solubilizing agents.
If you use an alternative vehicle, it is imperative to include a control group that receives the exact same vehicle formulation without this compound.
Q4: Can the vehicle influence the signaling pathways I am studying?
A4: Yes. Some vehicles can have off-target effects that may interfere with the signaling pathways modulated by this compound. For example, DMSO has been reported to have anti-inflammatory and analgesic properties and can induce changes in cellular processes and gene expression. Therefore, a proper vehicle control is necessary to ensure that the observed changes in pathways related to the sigma-1 receptor, such as ER stress and BDNF signaling, are due to this compound and not the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in the vehicle control group. | Inconsistent injection technique, volume, or frequency. Stress induced by handling and injection. | 1. Standardize the injection procedure for all animals. Ensure all technicians are trained and consistent. 2. Acclimate the animals to handling and injection procedures before the start of the experiment. 3. Consider a "sham" injection group (needle prick without injection) in addition to the vehicle control to isolate the effects of the injection itself. |
| Unexpected effects observed in the vehicle control group. | The vehicle itself has biological activity. | 1. Thoroughly research the known biological effects of your chosen vehicle. 2. If using a co-solvent like DMSO, ensure the final concentration is well below levels reported to have biological effects. 3. Consider switching to a more inert vehicle, such as saline, if possible. |
| This compound does not fully dissolve in the chosen vehicle. | The solubility limit of this compound in the vehicle has been exceeded. | 1. Gently warm the solution and use a vortex to aid dissolution. 2. Consider using a different vehicle system, such as one containing cyclodextrins or a low percentage of a co-solvent. 3. If using a co-solvent, prepare a concentrated stock of this compound in the co-solvent and then dilute it to the final concentration with saline or buffer immediately before use. |
Quantitative Data Summary
The following tables summarize the types of quantitative data that should be collected and compared between the vehicle control and this compound-treated groups, based on findings from preclinical studies.
Table 1: Example of Neurological Function Assessment (Based on a rat model of asphyxia cardiac arrest)
| Treatment Group | Neurological Deficit Scores (NDS) at 72h Post-Resuscitation |
| Vehicle (0.9% Saline) | 180 ± 15 |
| This compound (1 mg/kg) | 160 ± 12 |
| This compound (2.5 mg/kg) | 120 ± 10* |
Note: Lower scores indicate better neurological outcome. Data is hypothetical and for illustrative purposes, based on the findings that this compound treatment improved neurological outcomes.
Table 2: Example of Protein Expression Analysis (Western Blot) (Based on a rat model of asphyxia cardiac arrest)
| Treatment Group | Relative Protein Level of Caspase-3 in Cerebral Cortex | Relative Protein Level of Sig-1R in Cerebral Cortex |
| Vehicle (0.9% Saline) | 1.00 (normalized) | 1.00 (normalized) |
| This compound (1 mg/kg) | Reduced vs. Vehicle | Increased vs. Vehicle |
| This compound (2.5 mg/kg) | Significantly Reduced vs. Vehicle | Significantly Increased vs. Vehicle |
Note: This table illustrates the expected trends based on published findings. Researchers should quantify their own Western blot data and perform statistical analysis.
Experimental Protocols
Detailed Methodology: In Vivo Administration of this compound in a Rodent Model
This protocol is a generalized example based on methodologies reported in preclinical studies.
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Preparation of this compound Solution:
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On the day of injection, dissolve this compound dihydrochloride in sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a rat weighing 1 kg, assuming an injection volume of 1 mL/kg).
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Ensure the solution is clear and free of particulates. Gentle warming and vortexing can be used to aid dissolution.
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Prepare a sufficient volume of the vehicle (0.9% saline) for the control group.
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Animal Handling and Group Allocation:
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Acclimate animals to the facility and handling for at least one week prior to the experiment.
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Randomly assign animals to experimental groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
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Administration:
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For intraperitoneal (i.p.) injection, gently restrain the animal and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
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For subcutaneous (s.c.) injection, lift the skin to form a tent and insert the needle at the base.
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Administer the appropriate volume of either the this compound solution or the saline vehicle based on the animal's body weight.
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Post-Administration Monitoring:
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Monitor the animals for any adverse reactions immediately following the injection and at regular intervals as required by the experimental design.
-
Proceed with behavioral tests, tissue collection, or other experimental procedures at the designated time points.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to Sigma-1R, promoting its dissociation from BiP and modulating downstream signaling.
Experimental Workflow
Caption: A generalized workflow for in vivo experiments investigating the effects of this compound.
Logical Relationship: Importance of Control Groups
Caption: The observed experimental effect is a composite of drug, vehicle, and procedural effects.
References
- 1. Activation of Sigma-1 Receptor by this compound Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma 1 receptor agonist this compound promotes plasticity of serotonergic boutons in lumbar enlargement in spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gold standard control groups in physiological and pharmacological research are not that shiny: Intraperitoneal saline injection and needle pricking affect prepubescent mice's behavior in a sex-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of ER stress on activity-dependent induction of brain-derived neurotrophic factor exon III - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Cutamesine experimental outcomes
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes with Cutamesine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound, also known as SA4503, is a potent and selective sigma-1 (σ1) receptor agonist.[1][2] The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][4] this compound has a significantly lower affinity for the sigma-2 (σ2) receptor, making it a selective tool for studying sigma-1 receptor function.[1]
Q2: What are the reported binding affinities of this compound?
A: The binding affinity of this compound can vary slightly depending on the experimental conditions, such as the tissue preparation and radioligand used. However, it consistently shows high affinity for the sigma-1 receptor and lower affinity for the sigma-2 receptor.
Table 1: Reported Binding Affinities of this compound
| Receptor Subtype | Reported IC50 / Ki | Tissue Source | Notes |
|---|---|---|---|
| Sigma-1 (σ1) | IC50: 17.4 nM | Guinea Pig Brain | High affinity |
| Sigma-1 (σ1) | Ki: 4.6 nM | Guinea Pig Brain | High affinity |
| Sigma-2 (σ2) | IC50: 1784 nM | Guinea Pig Brain | Over 100-fold lower affinity than for σ1 |
| Sigma-2 (σ2) | Ki: 63.1 nM | Guinea Pig Brain | 14-fold lower affinity than for σ1 |
Data compiled from multiple sources. Values can differ based on assay protocol and conditions.
Q3: What are the recommended storage and handling conditions for this compound?
A: Proper storage is critical to maintain the compound's stability and ensure reproducible results.
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Powder: Store at -20°C for long-term stability (up to 3 years).
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Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store in a suitable solvent like DMSO at -80°C for up to one year. For shorter periods, storage at -20°C for one month is also acceptable.
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Radiolabeled this compound ([³H]-SA4503): Store at -20°C in ethanol. Be aware of decomposition, which is initially around 2% over 3 months.
Q4: What are the known downstream effects of this compound activating the sigma-1 receptor?
A: Activation of the sigma-1 receptor by this compound modulates several downstream signaling pathways. It can influence intracellular calcium signaling, regulate the production of brain-derived neurotrophic factor (BDNF), and provide neuroprotective effects by reducing ER stress and mitochondrial dysfunction. For instance, it has been shown to prevent neuronal cell death induced by oxidative stress and upregulate phosphorylated Akt and ERK1/2 levels.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Q5: My experimental results with this compound are not consistent with published data. What could be the cause?
A: Discrepancies can arise from several factors. This decision tree can help you systematically troubleshoot the issue.
Q6: I am observing high non-specific binding (NSB) in my radioligand binding assay. How can I reduce it?
A: High NSB can mask the specific binding signal and is a common issue.
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Reduce Radioligand Concentration: Use a concentration at or below the dissociation constant (Kd) of the radioligand.
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Optimize Protein Amount: Titrate the amount of membrane protein in your assay. A typical range is 50-120 µg per well, but this should be optimized for your specific tissue or cell preparation.
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Adjust Incubation Conditions: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, you must ensure the binding has reached equilibrium.
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Improve Washing Steps: In filtration assays, increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.
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Pre-treat Filters: Soaking glass fiber filters in a solution like 0.5% polyethylenimine (PEI) can reduce the binding of the radioligand to the filter itself.
Q7: My functional assay results (e.g., calcium flux, cell viability) are variable. What should I check?
A: Functional assays are sensitive to cell conditions and experimental setup.
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Cell Health and Density: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.
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Stimulus Consistency: The concentration and application of any co-applied cellular stressor (e.g., H2O2) or stimulus must be consistent across experiments.
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Agonist vs. Antagonist Effects: Remember that the effect of this compound can depend on the cellular context. In some systems, it may act as a chaperone, while in others, it modulates ion channels. The interpretation of results can be complex, as some ligands have been characterized as both agonists and antagonists depending on the specific downstream readout.
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Control Agonists/Antagonists: Always include a known sigma-1 receptor antagonist (e.g., BD-1047) to confirm that the observed effects of this compound are indeed mediated by the sigma-1 receptor.
Key Experimental Protocols & Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein at the ER that dissociates from the Binding-immunoglobulin Protein (BiP) upon agonist stimulation. It then interacts with client proteins, such as the inositol 1,4,5-trisphosphate receptor (IP3R), to modulate cellular functions like calcium signaling.
Protocol: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the sigma-1 receptor.
Objective: Determine the IC50 and Ki of this compound.
Materials:
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Membrane Preparation: From a source with high sigma-1 receptor expression (e.g., guinea pig brain, HEK293 cells overexpressing σ1R).
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Radioligand: e.g., [³H]-(+)-pentazocine, used at a fixed concentration near its Kd.
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Non-labeled Ligand: A high concentration of a standard ligand (e.g., haloperidol) to define non-specific binding.
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Test Compound: this compound at increasing concentrations.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Apparatus: 96-well plates, filtration manifold, glass fiber filters, scintillation counter.
Workflow:
Detailed Steps:
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Preparation: Prepare serial dilutions of this compound. Pre-soak filter mats in a blocking agent like 0.5% PEI.
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Assay Plate Setup: In triplicate, add assay buffer, membrane preparation, radioligand, and either vehicle (for total binding), unlabeled this compound, or a high concentration of a competing ligand (for non-specific binding) to each well.
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Incubation: Incubate the plate for a sufficient time to reach equilibrium. This should be determined experimentally but is often 90-120 minutes.
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Filtration: Terminate the assay by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
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Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the retained radioactivity in a scintillation counter.
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Analysis:
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Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
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Plot the percentage of specific binding against the log concentration of this compound.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of a sigma-1 receptor agonist, this compound dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Behavioral Tests for Cutamesine-Treated Animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting behavioral tests on animals treated with Cutamesine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective agonist for the Sigma-1 receptor (Sig-1R).[1][2] The Sig-1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane that modulates calcium signaling.[1][2] By activating this receptor, this compound can promote cell survival, enhance neuroplasticity, and exert antidepressant-like effects.[1]
Q2: What are the expected behavioral effects of this compound in rodent models? A2: In preclinical studies, this compound has been shown to improve cognitive functions, prevent neuronal death, and produce antidepressant-like actions. It has been observed to reduce memory impairment in various models and can increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal health and plasticity.
Q3: What is a typical dose range for this compound in rats and mice? A3: The effective dose of this compound in rodents can vary depending on the experimental model and administration route. Preclinical studies have used oral doses ranging from 0.05 mg/kg to 0.25 mg/kg for memory impairment in rats. Other studies have used intraperitoneal (i.p.) or subcutaneous (s.c.) injections at doses between 0.3 mg/kg and 3 mg/kg to investigate effects on BDNF levels and neuroprotection.
Q4: Are there any known side effects of this compound in animal models? A4: Clinical trials in humans have shown this compound to be generally safe and well-tolerated. In rodent studies, this compound did not alter nociceptive thresholds in the absence of neuropathic agents. However, as with any psychoactive compound, it is crucial to monitor for potential effects on general locomotor activity, which could confound the results of behavioral tests.
Q5: How does this compound influence key signaling pathways? A5: this compound's activation of the Sigma-1 receptor leads to the modulation of several downstream pathways. It can enhance the secretion of mature BDNF, upregulate phosphorylated Akt and ERK1/2, and modulate calcium homeostasis by controlling its release from the ER into mitochondria. In some contexts, it has been shown to reduce the activation of the MAPK/ERK pathway.
Troubleshooting Guides for Behavioral Assays
Forced Swim Test (FST)
Q: Our known positive control antidepressant is not showing a significant effect on immobility time, and we are concerned our this compound results may be invalid. What should we check? A: This is a common issue in the FST. Several parameters can influence the sensitivity of the test:
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Water Temperature: Water temperature is critical. Temperatures around 23-25°C are standard, but some compounds, particularly those affecting norepinephrine, may show clearer effects at slightly different temperatures.
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Apparatus Dimensions: The dimensions of the swim cylinder and the depth of the water are important. For rats, increasing water depth to 30 cm can enhance sensitivity for detecting the effects of selective serotonin reuptake inhibitors (SSRIs).
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Strain and Individual Differences: The strain of the rodent can significantly impact baseline immobility and drug response. High variability between individual animals can also mask a drug effect. Ensure proper acclimation and gentle handling to reduce stress-induced variability.
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Pre-test Session: The standard Porsolt protocol includes a 15-minute pre-test session 24 hours before the 5-minute test. Omitting or altering this can change the baseline behavior and drug sensitivity.
Elevated Plus Maze (EPM)
Q: We are conducting a longitudinal study and observe that the anxiolytic-like effect of this compound diminishes upon re-testing the same animals in the EPM. Why is this happening? A: This phenomenon is known as "one-trial tolerance." Rodents' behavior changes significantly upon re-exposure to the maze, often resulting in decreased open-arm exploration regardless of the drug treatment.
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Avoid Re-testing: It is strongly recommended to use each animal only once for the EPM.
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Alternative Strategy for Re-testing: If re-testing is unavoidable, a potential solution is to use a long inter-trial interval (e.g., 28 days) and conduct the second test in a different, unfamiliar room. This has been shown to reinstate the anxiolytic-like effects of benzodiazepines.
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Confounding Factors: Ensure the testing environment is consistent. Dim lighting, low noise, and thorough cleaning of the maze between trials with 70% ethanol are critical to prevent confounding cues.
Morris Water Maze (MWM)
Q: Our this compound-treated animals are not showing improved performance in the MWM, and some appear to be floating or circling the edge (thigmotaxis). How should we interpret this? A: These behaviors can confound the interpretation of spatial learning and memory.
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Dissociate Learning from Performance: The MWM is designed to distinguish between learning deficits and performance issues like hypoactivity or hyperactivity. Floating or excessive thigmotaxis can indicate non-learning-related effects of the drug, such as sedation, altered motivation, or anxiety.
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Conduct a Visible Platform Test: To check for sensorimotor or motivational deficits, include a visible platform trial. If an animal can find a visible platform but fails to find a hidden one, the issue is more likely related to spatial memory. If it fails to find the visible platform, the deficit may be in vision, motivation, or motor ability.
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Analyze Swimming Speed: Tracking software can analyze swim speed. A significant difference in swim speed between groups can complicate the interpretation of latency data.
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Probe Trial Analysis: The probe trial (where the platform is removed) is a critical measure of memory retention and is less sensitive to swim speed. Analyze the time spent in the target quadrant to assess memory consolidation.
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Preclinical Rodent Models
| Animal Model | Species | Dose & Route | Key Behavioral or Molecular Finding | Reference |
| Scopolamine-induced Memory Impairment | Rat | 0.05, 0.1, 0.25 mg/kg (oral) | Reduced memory impairment. | |
| REM Sleep Deprivation | Rat | 1 mg/kg | Reversed cognitive deficit in passive avoidance test. | |
| Normal / Healthy | Rat | 0.3, 1, 3 mg/kg (i.p.) | Increased BDNF levels in the hippocampus after 2-4 weeks. | |
| Asphyxia Cardiac Arrest | Rat | 1 mg/kg, 2.5 mg/kg | Improved neurological outcomes. | |
| Chemotherapy-induced Neuropathy | Rat | 3 mg/kg | Inhibited neuropathy. | |
| Spinal Cord Injury | Rat | 3.0 mg/kg/day (s.c.) | Increased BDNF and serotonin bouton fluorescence. | |
| Experimental Stroke | Rat | Not Specified | Enhanced functional recovery when administered for 1 month. |
Experimental Protocols & Workflows
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. Activation of the Sigma-1 Receptor (Sig-1R) on the endoplasmic reticulum (ER) membrane modulates calcium homeostasis and promotes the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates pro-survival pathways like Akt and ERK, leading to neuroprotection and enhanced plasticity.
References
Technical Support Center: Overcoming Challenges in Cutamesine Radiolabeling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the radiolabeling of Cutamesine (SA4503).
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues in this compound radiolabeling experiments.
Table 1: Troubleshooting Guide for [¹¹C]this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) | Inefficient trapping of [¹¹C]CO₂. | Ensure the ascarite trap is freshly packed and functioning correctly. Optimize the gas flow rate during cyclotron production and delivery. |
| Incomplete conversion of [¹¹C]CO₂ to [¹¹C]CH₃I. | Verify the efficiency of the lithium aluminum hydride (LiAlH₄) or other reducing agent. Ensure the reaction temperature for the methylation is optimal. | |
| Suboptimal reaction conditions for methylation of the precursor. | Optimize the base (e.g., NaOH, NaH), solvent (e.g., DMF), temperature, and reaction time. Ensure the desmethyl precursor is of high purity and free of contaminants that could interfere with the reaction.[1] | |
| Precursor degradation. | Store the desmethyl precursor under inert gas (argon or nitrogen) at a low temperature to prevent oxidation or degradation. | |
| Low Molar Activity (Am) | Carbon dioxide contamination from the air. | Use high-purity nitrogen or argon as the carrier gas. Ensure all connections in the synthesis module are airtight to prevent atmospheric CO₂ from entering. |
| Impurities in reagents or solvents. | Use high-purity, "endotoxin-free" or "for radiopharmaceutical synthesis" grade reagents and solvents. | |
| Inefficient purification. | Optimize the HPLC purification method (column, mobile phase, flow rate) to effectively separate the radiolabeled product from the unreacted precursor and other impurities. | |
| Radiochemical Purity Issues | Incomplete reaction. | Increase the reaction time or temperature, or adjust the amount of precursor and reagents. |
| Formation of side products. | Analyze the crude reaction mixture to identify potential side products and adjust reaction conditions to minimize their formation. | |
| Inefficient HPLC purification. | Check the HPLC column performance. Ensure the mobile phase composition is optimal for separation. Calibrate the UV and radioactivity detectors. |
Table 2: Troubleshooting Guide for [¹⁸F]this compound Analogs Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield (RCY) of [¹⁸F]FE-SA4503 or [¹⁸F]FM-SA4503 | Inefficient azeotropic drying of [¹⁸F]fluoride. | Ensure complete removal of water by performing multiple azeotropic distillations with acetonitrile. The presence of water can significantly reduce the nucleophilicity of the fluoride ion. |
| Incomplete nucleophilic substitution reaction. | Optimize the reaction temperature, time, and the amount of precursor. The synthesis of [¹⁸F]FE-SA4503 is achieved by [¹⁸F]fluoroethylation of the O-demethyl precursor.[2] The synthesis of [¹⁸F]FM-SA4503 is performed by [¹⁸F]fluoromethylation of the same precursor.[3] | |
| Precursor quality and stability. | Use a high-purity O-demethyl precursor. Store it under appropriate conditions to prevent degradation. | |
| Presence of metallic impurities. | Use cation exchange cartridges to remove any metal ions that could interfere with the fluorination reaction. | |
| High Levels of Radiometabolites in vivo | Rapid in vivo metabolism of the radiotracer. | While challenging to address through synthesis, this is a known characteristic of [¹⁸F]FE-SA4503, which shows a significant fraction of metabolites in plasma.[2] Consider this during data analysis and interpretation of imaging studies. |
| For future studies, structural modifications of the ligand might be necessary to improve metabolic stability. | ||
| Variability in Synthesis Outcome | Inconsistent reaction conditions. | Automate the synthesis process as much as possible to ensure reproducibility. Carefully control all parameters, including temperature, reaction time, and reagent volumes. |
| Quality of reagents. | Use reagents from a reliable source and test new batches for quality and consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for radiolabeling this compound with Carbon-11?
A1: The most common method for producing [¹¹C]this compound is through the methylation of its O-desmethyl precursor, 1-(4-hydroxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine, using [¹¹C]methyl iodide ([¹¹C]CH₃I) as the methylating agent.[1]
Q2: Are there established protocols for labeling this compound with Fluorine-18?
A2: Yes, analogs of this compound have been successfully labeled with Fluorine-18. Specifically, [¹⁸F]fluoroethyl-SA4503 ([¹⁸F]FE-SA4503) and [¹⁸F]fluoromethyl-SA4503 ([¹⁸F]FM-SA4503) have been synthesized. Both methods involve the reaction of the O-demethyl precursor of this compound with an [¹⁸F]fluoroalkylating agent.
Q3: What are the typical radiochemical yields and molar activities for this compound radiolabeling?
A3: For [¹¹C]this compound, decay-corrected radiochemical yields are reported to be in the range of 9-11%. For the ¹⁸F-labeled analogs, the yields are generally lower. The overall radiochemical yield for [¹⁸F]FE-SA4503 is reported to be 4-7% (End of Bombardment), with a specific activity of >100 TBq/mmol. For [¹⁸F]FM-SA4503, the radiochemical yield ranges from 2.9-16.6% (End of Bombardment), with a specific activity of 37.8-283 TBq/mmol.
Q4: What is the precursor for this compound radiolabeling?
A4: The key precursor for both ¹¹C and ¹⁸F-labeling of this compound analogs is the O-desmethyl derivative: 1-(4-hydroxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine. This precursor allows for the introduction of the radiolabeled methyl or fluoroalkyl group at the 4-position of the phenethyl ring.
Q5: What are the main challenges in the purification of radiolabeled this compound?
A5: The main challenge is to efficiently separate the final radiolabeled product from the unreacted precursor, which often has similar chromatographic properties. A well-optimized High-Performance Liquid Chromatography (HPLC) method is crucial. This includes the choice of the column, the composition of the mobile phase, and the flow rate to achieve good separation and a high purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]this compound ([¹¹C]SA4503)
This protocol is based on the methylation of the O-desmethyl precursor with [¹¹C]CH₃I.
1. Production of [¹¹C]Methyl Iodide:
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[¹¹C]CO₂ produced from a cyclotron is trapped on an appropriate trap.
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The [¹¹C]CO₂ is then reduced to [¹¹C]CH₄ using a suitable reducing agent (e.g., H₂/Ni).
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[¹¹C]CH₄ is subsequently converted to [¹¹C]CH₃I by gas-phase iodination at high temperature.
2. Radiosynthesis of [¹¹C]this compound:
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The O-desmethyl precursor (1-(4-hydroxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine) is dissolved in a suitable solvent such as dimethylformamide (DMF).
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A base (e.g., sodium hydride or sodium hydroxide) is added to the precursor solution to deprotonate the phenolic hydroxyl group.
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The gaseous [¹¹C]CH₃I is bubbled through the reaction mixture.
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The reaction is allowed to proceed for a few minutes at an elevated temperature.
3. Purification:
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The crude reaction mixture is purified using reverse-phase HPLC to separate [¹¹C]this compound from the unreacted precursor and other impurities.
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The collected fraction containing the product is then reformulated in a physiologically compatible solution for in vivo studies.
Protocol 2: Synthesis of [¹⁸F]Fluoroethyl-Cutamesine ([¹⁸F]FE-SA4503)
This protocol is based on the [¹⁸F]fluoroethylation of the O-demethyl precursor.
1. [¹⁸F]Fluoride Production and Activation:
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[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
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The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
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The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
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The solvent is removed by azeotropic distillation with acetonitrile to obtain anhydrous K[¹⁸F]F-K₂₂₂.
2. Synthesis of [¹⁸F]Fluoroethyl Tosylate:
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The anhydrous K[¹⁸F]F-K₂₂₂ is reacted with ethylene glycol ditosylate in acetonitrile at an elevated temperature to produce [¹⁸F]fluoroethyl tosylate.
3. Radiosynthesis of [¹⁸F]FE-SA4503:
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The O-demethyl precursor is dissolved in a suitable solvent (e.g., DMF).
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A base is added to the precursor solution.
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The solution of [¹⁸F]fluoroethyl tosylate in acetonitrile is added to the reaction mixture.
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The reaction is heated for a specific duration.
4. Purification:
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The product is purified by semi-preparative HPLC.
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The collected fraction is reformulated for injection.
Visualizations
Sigma-1 Receptor Signaling Pathway
Caption: Sigma-1 receptor activation and signaling cascade.
Experimental Workflow for [¹¹C]this compound Synthesis
Caption: Workflow for automated [¹¹C]this compound synthesis.
References
- 1. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of fluorine-18-labeled SA4503 as a selective sigma1 receptor ligand for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cutamesine's Neuroprotective Profile: A Comparative Analysis in Preclinical Models
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of Cutamesine (SA4503), a selective sigma-1 receptor (σ-1R) agonist, across a range of preclinical in vitro and in vivo models of neurological disorders. Its performance is compared with other neuroprotective agents, including alternative sigma-1 receptor agonists and compounds with different mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant neuroprotective properties in various models of neurodegeneration and neuronal injury. Its mechanism of action, primarily through the activation of the σ-1R, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, allows it to modulate several key pathways involved in neuronal survival. These include the potentiation of neurotrophic factor signaling, reduction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction, and attenuation of excitotoxicity. This guide synthesizes the available quantitative data, details the experimental methodologies used to validate these effects, and provides a comparative perspective against other neuroprotective strategies.
Mechanism of Action: The Sigma-1 Receptor Pathway
This compound's neuroprotective effects are intrinsically linked to its agonistic activity at the sigma-1 receptor. Activation of σ-1R by this compound initiates a cascade of downstream effects that collectively enhance neuronal resilience.
Figure 1: Simplified signaling pathway of this compound's neuroprotective action.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound in comparison to other agents in various experimental models.
In Vitro Models
| Compound | Model | Concentration/Dose | Key Efficacy Endpoint | Result |
| This compound | H₂O₂-induced neuronal cell death in cultured cortical neurons | Pre-treatment | Neuronal cell death | Partly inhibited |
| This compound | SOD1G93A expressing NSC34 cells | Concentration-dependent | Cell death | Prevented |
| This compound | Light-induced photoreceptor damage | Not specified | Cell death rate | Reduced |
| PRE-084 | TDP43G348C expressing zebrafish | 5 and 10 µM | Swimming distance | Rescued motor deficits[1] |
| MK-801 | NMDA-induced neurotoxicity in perinatal rat brain | 0.02-42.0 µmol/kg (i.p.) | Brain injury (hemispheric weight) | 50% protective dose (PD₅₀) = 0.63 µmol/kg[2] |
In Vivo Models
| Compound | Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| This compound | Scopolamine-induced memory impairment in rats | 0.05, 0.1, or 0.25 mg/kg (oral) | Memory impairment | Reduced |
| This compound | REM sleep deprivation in rats | 1 mg/kg | Cognitive deficit (passive avoidance test) | Reversed deficit (92% σ-1R occupancy)[3] |
| This compound | Asphyxia cardiac arrest in rats | 1 mg/kg and 2.5 mg/kg | Neurological outcomes, neuronal apoptosis | Improved outcomes, inhibited apoptosis[4] |
| This compound | Ischemic Stroke (Phase II) | 1 mg/day and 3 mg/day for 28 days | NIHSS improvement in severe patients (post-hoc) | Greater improvement in 3 mg/day group (P=0.034 and P=0.038)[5] |
| PRE-084 | Embolic stroke in rats | 5 mg/kg (i.p.) at 3 and 24 hrs post-stroke | Infarct volume, behavioral outcomes | Significantly reduced infarct volume and improved outcomes |
| Blarcamesine | Early Alzheimer's Disease (Phase IIb/III) | Not specified | Cognitive decline (ADAS-Cog13) | 84.7% reduction in decline vs. placebo at 48 weeks |
| MK-801 | Middle Cerebral Artery Occlusion (MCAO) in rats | 0.5 mg/kg (i.v.) 30 min post-MCAO | Ischemic damage volume | 52% reduction in cerebral cortex |
Experimental Protocols
Detailed methodologies for key experimental models are provided below.
Scopolamine-Induced Memory Impairment in Rats
This model is used to induce a state of cognitive deficit, mimicking aspects of Alzheimer's disease.
Protocol:
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Animals: Male Wistar or Sprague Dawley rats are commonly used.
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Drug Administration: Scopolamine (typically 0.5-1 mg/kg) is administered intraperitoneally (i.p.) to induce amnesia.
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Treatment: this compound or other test compounds are administered (e.g., orally or i.p.) at various time points before or after scopolamine injection.
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Behavioral Testing: Cognitive function is assessed using tasks such as the passive avoidance test, novel object recognition test, or Morris water maze.
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Biochemical Analysis: Post-mortem brain tissue (e.g., hippocampus) is analyzed for markers of cholinergic function (e.g., acetylcholinesterase activity) and oxidative stress.
Figure 2: Workflow for the scopolamine-induced amnesia model.
Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used preclinical model of ischemic stroke.
Protocol:
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Anesthesia: The animal (mouse or rat) is anesthetized.
-
Surgical Procedure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia, after which it can be withdrawn to allow for reperfusion.
-
Treatment: Neuroprotective agents are typically administered before, during, or after the ischemic insult.
-
Outcome Assessment: Neurological deficit scoring, behavioral tests, and measurement of infarct volume (e.g., using TTC staining) are performed at various time points post-MCAO.
Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
OGD is an in vitro model that simulates the ischemic conditions of a stroke.
Protocol:
-
Cell Culture: Primary neuronal cultures or neuronal cell lines are cultured under standard conditions.
-
Induction of OGD: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N₂ and 5% CO₂).
-
Reperfusion (Reoxygenation): After a defined period of OGD, the glucose-free medium is replaced with standard culture medium, and the cultures are returned to normoxic conditions.
-
Treatment: Test compounds are added to the culture medium before, during, or after the OGD period.
-
Cell Viability Assessment: Cell death and viability are quantified using assays such as LDH release, MTT assay, or fluorescent microscopy with cell death markers.
Conclusion
This compound consistently demonstrates neuroprotective effects across a variety of preclinical models, validating its mechanism of action through the sigma-1 receptor. Its ability to modulate multiple downstream pathways, including enhancing neurotrophic support and mitigating cellular stress, positions it as a promising candidate for the treatment of neurodegenerative diseases and acute neuronal injury. Comparative data suggests that while NMDA receptor antagonists like MK-801 show efficacy in acute ischemic models, the broader mechanistic profile of sigma-1 receptor agonists like this compound and Blarcamesine may offer therapeutic advantages in chronic neurodegenerative conditions. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound relative to other neuroprotective strategies.
References
- 1. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of MK-801, TCP, PCP and CPP against N-methyl-D-aspartate induced neurotoxicity in an in vivo perinatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Activation of Sigma-1 Receptor by this compound Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cutamesine and PRE-084 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Cutamesine (SA4503) and PRE-084 are both selective agonists of the Sigma-1 receptor (σ1R), a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The σ1R is a key regulator of intracellular calcium signaling, ion channel activity, and cellular stress responses, making it a promising therapeutic target for a range of neurodegenerative diseases. Both compounds have demonstrated neuroprotective effects in various preclinical models, yet their efficacy and mechanisms can differ. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters of this compound and PRE-084, including their binding affinities and efficacy in various neurodegenerative disease models.
Table 1: Receptor Binding Affinity
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Reference |
| This compound (SA4503) | σ1 Receptor | 17.4 | 4.6 | >100-fold over σ2 receptor | [1][2] |
| σ2 Receptor | 1784 | - | [1] | ||
| PRE-084 | σ1 Receptor | 44 | 2.2 | ~600-fold over σ2 receptor | [3][4] |
| σ2 Receptor | >10,000 | - |
Table 2: Efficacy in Alzheimer's Disease Models
| Compound | Model | Key Findings | Reference |
| This compound | Rat model of memory impairment (scopolamine-induced) | Reduced memory impairment. | |
| Rat model of spatial learning impairment (basal forebrain lesion) | Ameliorated learning deficit. | ||
| Mouse model of memory impairment (dizocilpine-induced) | Attenuated memory deficits. | ||
| Mouse model of α-thalassemia X-linked intellectual disability | Rescued cognitive deficits and restored BDNF levels. | ||
| PRE-084 | Mouse model of Alzheimer's Disease (Aβ peptide injection) | Attenuated amnesia and β-amyloid induced cell death; protected mitochondrial respiration. | |
| Rat hippocampus (in vitro) | Abolished the inhibitory effect of amyloid-β on long-term potentiation. |
Table 3: Efficacy in Other Neurodegenerative Disease Models
| Disease Model | Compound | Key Findings | Reference |
| Parkinson's Disease | Mouse model (6-hydroxydopamine lesion) | PRE-084 | Improved spontaneous forelimb use, increased dopaminergic fiber density, and upregulated neurotrophic factors (BDNF and GDNF). |
| Huntington's Disease | Neuronal cell model (PC6.3) with mutant huntingtin | PRE-084 | Increased cell survival and cellular antioxidants by activating the NF-κB pathway. |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1-G93A mouse model | PRE-084 | Improved locomotor function and motoneuron survival; extended survival by >15%. |
| Wobbler mouse model | PRE-084 | Improved motor neuron survival and grip strength. | |
| SOD1-G93A mouse model (Direct Comparison) | This compound | Tended to improve motor function and preserve neuromuscular junctions, but did not improve motoneuron survival. | |
| PRE-084 | Preserved neuromuscular function and increased the number of surviving motoneurons. | ||
| Ischemic Stroke | Rat model (embolic stroke) | PRE-084 | Reduced infarct volume and neurological deficits. |
| Human Phase 2 Trial (acute ischemic stroke) | This compound | Did not show a significant effect on the primary functional endpoint in the overall population, but suggested potential benefit in severely affected patients. | |
| Retinal Degeneration | rd10 mouse model (Direct Comparison) | This compound & PRE-084 | Improved cell viability and attenuated oxidative stress in vitro, but did not provide significant in vivo protection of photoreceptors compared to (+)-pentazocine. |
Signaling Pathways and Mechanisms of Action
Activation of the σ1R by agonists like this compound and PRE-084 triggers a cascade of downstream signaling events that contribute to neuroprotection. A key mechanism involves the modulation of endoplasmic reticulum (ER) stress and calcium homeostasis. The σ1R, acting as a chaperone protein, stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), regulating calcium release from the ER. This, in turn, influences mitochondrial function and reduces the likelihood of apoptosis. Furthermore, σ1R activation has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function and promote the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), supporting neuronal survival and plasticity.
Caption: Sigma-1 Receptor Agonist Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments cited in the comparison of this compound and PRE-084.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are seeded in appropriate culture plates and maintained under standard conditions.
-
Compound Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or PRE-084 for a specified duration (e.g., 1-24 hours).
-
Induction of Neurotoxicity: A neurotoxic insult is introduced to the cell culture. This can include:
-
Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.
-
Proteinopathy: Application of pre-aggregated amyloid-beta (Aβ) or alpha-synuclein fibrils.
-
-
Assessment of Cell Viability: Following the neurotoxic challenge, cell viability is assessed using methods such as:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Assay: Quantifies lactate dehydrogenase release from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: Cell viability in treated groups is compared to vehicle-treated and toxin-only controls to determine the neuroprotective effect of the compounds.
Caption: In Vitro Neuroprotection Experimental Workflow.
In Vivo Neurodegenerative Disease Models
-
Animal Model Selection: Appropriate animal models are chosen to represent the specific neurodegenerative disease being studied (e.g., SOD1-G93A mice for ALS, 6-OHDA-lesioned rats for Parkinson's disease, APP/PS1 mice for Alzheimer's disease).
-
Compound Administration: this compound or PRE-084 is administered to the animals via a chosen route (e.g., intraperitoneal injection, oral gavage) at a specific dose and frequency, either before or after the onset of pathology.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive and motor functions. Examples include:
-
Morris Water Maze: For spatial learning and memory.
-
Rotarod Test: For motor coordination and balance.
-
Cylinder Test: For forelimb use and asymmetry.
-
-
Histological and Molecular Analysis: At the end of the study, animals are euthanized, and brain or spinal cord tissue is collected for:
-
Immunohistochemistry: To quantify neuronal loss, protein aggregates, or glial activation.
-
Western Blotting or ELISA: To measure levels of specific proteins, such as neurotrophic factors or inflammatory markers.
-
-
Data Analysis: Behavioral and histological/molecular data from the treated groups are compared to vehicle-treated control groups to evaluate the therapeutic efficacy of the compounds.
Conclusion
Both this compound and PRE-084 are valuable research tools for investigating the therapeutic potential of σ1R activation in neurodegenerative diseases. PRE-084 has been extensively characterized in a wide range of preclinical models and generally demonstrates robust neuroprotective effects. This compound also shows promise, particularly in models of cognitive impairment and has been advanced to Phase 2 clinical trials for stroke, although the results were not conclusive for the primary endpoint. The choice between these two compounds may depend on the specific disease model, the desired route of administration, and the specific signaling pathways of interest. The direct comparative studies, though limited, suggest that there can be differences in their in vivo efficacy despite similar in vitro profiles, highlighting the importance of careful consideration and potentially piloting both compounds in a given experimental paradigm. This guide provides a foundation for such considerations, enabling researchers to make informed decisions in their pursuit of novel therapies for neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cutamesine and Fluvoxamine on Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cutamesine (SA4503) and fluvoxamine, two prominent sigma-1 receptor (S1R) agonists. By examining their binding affinities, functional activities, and downstream signaling effects, this document aims to equip researchers with the necessary data to inform their studies and drug development efforts. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction to Sigma-1 Receptor and its Ligands
The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1][2] It plays a crucial role in cellular stress responses and the modulation of various signaling pathways.[3] S1R is implicated in a range of physiological processes, including calcium signaling, neurite outgrowth, and the modulation of ion channels, making it a significant target for therapeutic intervention in neuropsychiatric and neurodegenerative disorders.[4][5]
This compound (SA4503) is a potent and selective S1R agonist developed for its potential therapeutic effects in conditions like ischemic stroke and depression. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is also a potent S1R agonist, and this activity is thought to contribute to its therapeutic efficacy in obsessive-compulsive disorder and depression. This guide will delve into a comparative analysis of these two compounds' interactions with the S1R.
Data Presentation: A Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and fluvoxamine for the sigma-1 receptor based on available experimental data. It is important to note that values may vary across different studies due to variations in experimental conditions, such as tissue preparations and radioligands used.
Table 1: Sigma-1 Receptor Binding Affinity
| Compound | Parameter | Value (nM) | Species/Tissue | Reference |
| This compound (SA4503) | IC₅₀ | 17.4 | Guinea pig brain membranes | |
| Kᵢ | 4.6 | Guinea pig brain homogenates | ||
| Fluvoxamine | Kᵢ | 36 | Human brain |
Table 2: Comparative Functional Activity
| Assay | This compound (SA4503) | Fluvoxamine | Key Findings | Reference |
| Anti-proliferative Effect | Inhibited PDGF-induced cell proliferation | More effectively inhibited PDGF-induced cell proliferation | Fluvoxamine was found to be the most effective among the S1R agonists tested in this assay. | |
| Neurite Outgrowth | Potentiated NGF-induced neurite outgrowth | Potentiated NGF-induced neurite outgrowth | Both compounds demonstrated S1R agonist activity by enhancing neurite outgrowth, an effect blocked by the S1R antagonist NE-100. | |
| Potency Ranking | Less potent than (+)-pentazocine and haloperidol | Less potent than this compound | A study ranking prototypic sigma ligands placed this compound as more potent than fluvoxamine. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from studies determining the binding affinity of ligands for the S1R.
Objective: To determine the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of a test compound for the S1R.
Materials:
-
Guinea pig brain membranes (or other tissue/cell preparations expressing S1R)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol
-
Test compounds: this compound, fluvoxamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kₑ), and varying concentrations of the unlabeled test compound (this compound or fluvoxamine).
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of haloperidol, e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Neurite Outgrowth Assay in PC12 Cells
This protocol is based on studies investigating the neurotrophic effects of S1R agonists.
Objective: To assess the ability of this compound and fluvoxamine to potentiate nerve growth factor (NGF)-induced neurite outgrowth.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with horse serum and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Test compounds: this compound, fluvoxamine
-
S1R antagonist (for specificity control): NE-100
-
Poly-L-lysine coated culture plates or slides
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture PC12 cells in a standard incubator at 37°C and 5% CO₂.
-
Plating: Seed the PC12 cells onto poly-L-lysine coated plates or slides at a suitable density. Allow the cells to adhere for 24 hours.
-
Treatment: Replace the culture medium with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL). Add varying concentrations of this compound or fluvoxamine to the treatment groups. Include a control group with NGF alone and groups co-treated with the S1R antagonist NE-100 to confirm specificity.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Imaging and Analysis: Capture images of the cells using a phase-contrast microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. Quantify the percentage of cells bearing neurites in each treatment group.
-
Data Analysis: Compare the percentage of neurite-bearing cells in the compound-treated groups to the NGF-only control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine the significance of the observed effects.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for the comparative analysis of this compound and fluvoxamine on sigma-1 receptors.
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cognition and depression: the effects of fluvoxamine, a sigma-1 receptor agonist, reconsidered - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cutamesine's Impact on BDNF Levels for Neurorestorative Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cutamesine (SA4503), a selective sigma-1 receptor (S1R) agonist, and its impact on Brain-Derived Neurotrophic Factor (BDNF) levels, benchmarked against other relevant compounds. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support researchers in neurodegenerative disease and cognitive enhancement studies.
Quantitative Comparison of BDNF Modulation
The following table summarizes the quantitative effects of this compound and selected alternative compounds on BDNF levels, as reported in preclinical and clinical studies.
| Compound | Model System | Treatment Details | BDNF Measurement Method | Key Findings |
| This compound (SA4503) | Rat B104 neuroblastoma cells | 1 µM for 7 days | ELISA | Significant increase in secreted BDNF.[1] |
| Rat B104 neuroblastoma cells | 1 µM, time-course up to 9 days | ELISA | Time-dependent increase in secreted BDNF.[1] | |
| Rat hippocampus | 1 mg/kg/day, i.p. for 2 weeks | Western Blot | Approximately two-fold increase in BDNF protein levels. | |
| PRE-084 | Type II diabetic rat hippocampus | Not specified | Immunofluorescence | Upregulation of BDNF expression.[2][3] |
| Mouse model of Parkinsonism | Not specified | Not specified | Upregulation of BDNF.[4] | |
| Neuronal MN9D cell line | 10 µM | In-situ ELISA | No significant effect on BDNF secretion. | |
| Fluvoxamine | Major Depressive Disorder (MDD) patients | 4 weeks | ELISA | No significant change in serum BDNF levels. |
| Fluoxetine | MDD patients | 12 weeks | ELISA | Significant increase in serum BDNF from 2.54±0.37 ng/ml to 3.07±0.33 ng/ml. |
| Wild-type mice hippocampus | 28 days | ELISA | Significant increase in BDNF protein levels. | |
| Rat prefrontal cortex | Chronic treatment | quantitative RT-PCR | ~3-fold increase in BDNF exon-III mRNA. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
This compound's signaling pathway for BDNF secretion.
General experimental workflow for BDNF measurement.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
In Vitro BDNF Secretion Assay (ELISA)
This protocol is based on studies measuring secreted BDNF from cultured neuroblastoma cells.
-
Cell Culture:
-
Rat B104 neuroblastoma cells are cultured in appropriate media and conditions until they reach a suitable confluency for the experiment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing either the vehicle control or the desired concentration of the test compound (e.g., 1 µM this compound).
-
-
Incubation:
-
Cells are incubated for the specified duration (e.g., 7 days). For time-course experiments, samples are collected at various time points (e.g., daily for 9 days).
-
-
Sample Collection:
-
The culture medium is collected, and centrifuged to remove any cells or debris. The supernatant is stored at -80°C until analysis.
-
-
ELISA for BDNF:
-
A commercial BDNF ELISA kit is used to quantify the concentration of BDNF in the collected culture medium.
-
The assay is performed according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with an anti-BDNF antibody.
-
Incubating to allow BDNF to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a second biotinylated anti-BDNF antibody and incubating.
-
Washing the plate.
-
Adding a streptavidin-HRP conjugate and incubating.
-
Washing the plate.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
A standard curve is generated using the absorbance values of the known BDNF standards.
-
The concentration of BDNF in the samples is calculated from the standard curve.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the BDNF levels between the control and treated groups.
-
In Vivo BDNF Measurement in Rat Hippocampus (Western Blot)
This protocol is based on studies measuring BDNF protein levels in the hippocampus of rats.
-
Animal Model and Drug Administration:
-
Male rats are used as the animal model.
-
Animals are administered the test compound (e.g., this compound at 1 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection for the specified duration (e.g., 2 weeks).
-
-
Tissue Collection and Homogenization:
-
Following the treatment period, animals are euthanized, and the hippocampus is rapidly dissected on ice.
-
The tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for the Western blot.
-
-
Western Blotting:
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
-
Data Analysis:
-
The intensity of the bands corresponding to BDNF and the loading control are quantified using densitometry software.
-
The BDNF band intensity is normalized to the intensity of the loading control for each sample.
-
Statistical analysis is performed to compare the normalized BDNF levels between the control and treated groups.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma-1 receptor agonist PRE-084 increases BDNF by activating the ERK/CREB pathway to rescue learning and memory impairment caused by type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cutamesine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cutamesine (SA4503), a selective sigma-1 receptor (S1R) agonist, with alternative S1R ligands. It details the experimental data and protocols necessary to independently validate its mechanism of action, focusing on its roles in neuroprotection, mitigation of endoplasmic reticulum (ER) stress, modulation of mitochondrial function, and enhancement of Brain-Derived Neurotrophic Factor (BDNF) expression.
Comparative Analysis of Sigma-1 Receptor Ligands
This compound's primary mechanism of action is its agonistic activity at the S1R, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. To validate this, its effects are often compared with S1R antagonists, which are expected to block its action, and other S1R agonists, which should produce similar effects.
Table 1: Comparative Binding Affinities of Selected Sigma-1 Receptor Ligands
| Compound | Type | Ki (nM) for Sigma-1 Receptor | Selectivity |
| This compound (SA4503) | Agonist | 4.63 | High selectivity over S2R and other receptors[1] |
| PRE-084 | Agonist | 2.2 | Highly selective for S1R[2] |
| BD-1047 | Antagonist | 0.93 | High affinity and selectivity for S1R[3] |
| NE-100 | Antagonist | 0.86 | Potent and selective for S1R over S2R and other receptors[4] |
Experimental Validation of this compound's Mechanism of Action
The following sections detail key experiments to validate the S1R-dependent effects of this compound.
Neuroprotective Effects
A hallmark of this compound's activity is its ability to protect neuronal cells from various stressors. This is a crucial aspect of its therapeutic potential in neurodegenerative diseases and ischemic stroke.
Table 2: Comparison of Neuroprotective Effects of S1R Ligands
| Experimental Model | Treatment | Outcome Measure | Result |
| Aβ₁₋₄₂-injected mouse model of Alzheimer's Disease | PRE-084 (S1R agonist) | Hippocampal cell proliferation and differentiation | Increased neurogenesis[2] |
| Capsaicin-induced headache model in rats | BD-1047 (S1R antagonist) | Attenuation of pain behavior and neuronal activation | Significant reduction in nociceptive responses |
| Asphyxia cardiac arrest rat model | This compound (1 mg/kg and 2.5 mg/kg) | Neurological deficit scores | Improved neurological outcomes |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Plating: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. To confirm S1R dependency, a separate group should be co-incubated with an S1R antagonist like BD-1047 (e.g., 1 µM).
-
Induction of Cell Death: Introduce a neurotoxic stimulus (e.g., 100 µM glutamate or 5 µM oligomeric Aβ₁₋₄₂) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Attenuation of Endoplasmic Reticulum (ER) Stress
This compound has been shown to alleviate ER stress, a condition implicated in various neurological disorders.
Table 3: Effect of S1R Ligands on ER Stress Markers
| Cell/Animal Model | Treatment | ER Stress Marker | Result |
| Rat model of asphyxia cardiac arrest | This compound (1 and 2.5 mg/kg) | Caspase-12, CHOP | Decreased protein levels |
| Hippocampal cells | NE-100 (S1R antagonist) | GRP78, CHOP | Upregulation of GRP78, attenuation of CHOP upregulation |
Experimental Protocol: Western Blot for ER Stress Markers
-
Sample Preparation: Treat neuronal cells as described in the neuroprotection assay. Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Modulation of Mitochondrial Function
The S1R is localized at the mitochondria-associated ER membrane, and its activation by this compound can influence mitochondrial function.
Table 4: Impact of S1R Ligands on Mitochondrial Membrane Potential (ΔΨm)
| Cell/Animal Model | Treatment | Outcome Measure | Result |
| Rat model of asphyxia cardiac arrest | This compound (1 and 2.5 mg/kg) | Mitochondrial transmembrane potential | Normalized mitochondrial membrane potential |
Experimental Protocol: Mitochondrial Membrane Potential Assay (TMRE Assay)
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well black, clear-bottom plate. Treat cells with this compound, with or without an S1R antagonist, as previously described. Include a positive control for mitochondrial depolarization (e.g., 10 µM CCCP).
-
TMRE Staining: After the treatment period, add TMRE (tetramethylrhodamine, ethyl ester) to each well at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Enhancement of BDNF Expression
This compound has been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.
Table 5: Effect of S1R Ligands on BDNF Secretion
| Cell Line | Treatment | Outcome Measure | Result |
| B104 neuroblastoma cells | This compound (1 µM) | BDNF concentration in culture medium (ELISA) | Time-dependent increase in BDNF secretion |
| B104 neuroblastoma cells | This compound (1 µM) + NE-100 (1 µM) | BDNF concentration in culture medium (ELISA) | NE-100 blocked the this compound-induced increase in BDNF secretion |
Experimental Protocol: BDNF ELISA
-
Sample Collection: Culture B104 neuroblastoma cells and treat with this compound (e.g., 1 µM) for various time points (e.g., 1, 3, 7 days). For antagonist studies, co-treat with NE-100 (e.g., 1 µM). Collect the cell culture supernatant at each time point.
-
ELISA Procedure: Use a commercially available BDNF ELISA kit.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells and add the detection antibody.
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the BDNF concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanisms and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Simplified signaling pathway of this compound's neuroprotective action.
Caption: Logical framework for validating the S1R-mediated effects of this compound.
References
Benchmarking Cutamesine: A Comparative Analysis Against Standard-of-Care in Neurological Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cutamesine (SA4503)
This compound (SA4503) is a potent and selective agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] Its mechanism of action involves the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum stress, and promotion of neuronal survival and plasticity.[1] Preclinical and clinical studies have explored the therapeutic potential of this compound across a spectrum of neurological and psychiatric disorders, including ischemic stroke, major depressive disorder, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). This guide provides a comparative overview of this compound's performance against current standard-of-care treatments in relevant disease models, supported by available experimental data.
Mechanism of Action: The Sigma-1 Receptor Pathway
The sigma-1 receptor is a ligand-operated intracellular chaperone protein that plays a crucial role in cellular stress responses. Upon activation by an agonist like this compound, S1R translocates from the endoplasmic reticulum to other cellular compartments where it modulates various signaling pathways. Key functions include:
-
Calcium Homeostasis: S1R interacts with inositol 1,4,5-trisphosphate receptors (IP3R) to regulate calcium release from the endoplasmic reticulum, influencing neuronal excitability and mitochondrial function.
-
Neurotrophic Factor Upregulation: Activation of S1R has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[1]
-
Reduction of Endoplasmic Reticulum (ER) Stress: By stabilizing ER chaperones and modulating calcium levels, S1R activation helps mitigate ER stress, a common pathological feature in many neurodegenerative diseases.
-
Modulation of Ion Channels: S1R can directly interact with and modulate the activity of various ion channels, including voltage-gated potassium channels, which are critical for neuronal signaling.
Caption: Simplified signaling pathway of this compound's action on the Sigma-1 Receptor.
Benchmarking by Disease Indication
Ischemic Stroke Recovery
Standard-of-Care: The primary treatments for acute ischemic stroke are reperfusion therapies, including intravenous administration of tissue plasminogen activator (tPA), such as alteplase, to dissolve the blood clot, and endovascular thrombectomy to physically remove the clot.[2][3] Post-stroke care focuses on rehabilitation and secondary prevention with antiplatelet agents.
This compound in Ischemic Stroke Models:
Preclinical Evidence Preclinical studies in rodent models of ischemic stroke have demonstrated that this compound, administered after the acute phase, can promote functional recovery. These studies suggest that this compound enhances neuroplasticity, stimulates neurite outgrowth, and increases the expression of synaptic proteins in the peri-infarct area.
Clinical Evidence A Phase II clinical trial evaluated the safety and efficacy of this compound for recovery enhancement after acute ischemic stroke. While the study did not meet its primary efficacy endpoint for the overall population, a post-hoc analysis suggested potential benefits in patients with moderate to severe strokes.
Comparative Data Summary:
| Treatment | Mechanism of Action | Efficacy in Ischemic Stroke Models | Clinical Trial Phase |
| This compound | Sigma-1 Receptor Agonist | Promotes functional recovery, enhances neuroplasticity in preclinical models. Potential for improved neurological scores in severe stroke patients in Phase II. | Phase II (Completed) |
| Alteplase (tPA) | Thrombolytic (dissolves blood clots) | Restores blood flow, reduces disability when administered within 4.5 hours of symptom onset. | Approved Standard-of-Care |
| Endovascular Thrombectomy | Mechanical removal of blood clot | High rates of recanalization and improved functional outcomes for large vessel occlusions. | Approved Standard-of-Care |
Experimental Protocol: Phase II Clinical Trial of this compound in Ischemic Stroke (NCT00639249)
-
Study Design: A randomized, double-blind, placebo-controlled, ascending-dose Phase IIa study.
-
Participants: 60 patients with acute ischemic stroke.
-
Intervention: Patients were randomized to receive either this compound (1 mg/d or 3 mg/d) or a placebo for 28 days, with treatment initiated between 48 and 72 hours after stroke onset.
-
Primary Outcome: Change in the National Institutes of Health Stroke Scale (NIHSS) score from baseline to day 56.
-
Secondary Outcomes: Modified Rankin Scale (mRS) and Barthel Index scores.
Caption: Key pathological events in ischemic stroke and the points of intervention for different therapies.
Major Depressive Disorder (MDD)
Standard-of-Care: First-line treatments for MDD typically include psychotherapy and pharmacotherapy, most commonly with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).
This compound in Depression Models:
Preclinical Evidence Preclinical studies have indicated that this compound exhibits antidepressant-like effects in animal models of depression. This is attributed to its ability to modulate neurotrophic pathways and enhance serotonergic neurotransmission.
Comparative Data Summary:
| Treatment | Mechanism of Action | Efficacy in Depression Models | Clinical Trial Phase |
| This compound | Sigma-1 Receptor Agonist | Antidepressant-like effects in preclinical models. | Phase II (Completed) |
| SSRIs (e.g., Sertraline, Escitalopram) | Selective Serotonin Reuptake Inhibitor | Well-established efficacy in reducing depressive symptoms. | Approved Standard-of-Care |
| SNRIs (e.g., Venlafaxine, Duloxetine) | Serotonin-Norepinephrine Reuptake Inhibitor | Effective in treating MDD, sometimes with benefits for certain symptom clusters. | Approved Standard-of-Care |
Experimental Protocol: Preclinical Forced Swim Test for Antidepressant Activity
-
Model: Rodents (mice or rats).
-
Procedure: Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Intervention: Administration of this compound or a standard antidepressant (e.g., an SSRI) prior to the test.
-
Outcome: Comparison of immobility time between the drug-treated groups and a vehicle-treated control group.
Caption: Simplified overview of key pathways implicated in MDD and targeted by different antidepressants.
Alzheimer's Disease
Standard-of-Care: Current pharmacotherapy for Alzheimer's disease primarily focuses on symptomatic management and includes cholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) for mild to moderate stages, and an NMDA receptor antagonist (memantine) for moderate to severe stages.
This compound in Alzheimer's Disease Models:
Preclinical Evidence In preclinical models of Alzheimer's disease, this compound has been shown to improve cognitive function, increase levels of BDNF, and prevent neuronal death. It is suggested that by activating the sigma-1 receptor, this compound can mitigate the downstream consequences of amyloid-beta and tau pathology.
Comparative Data Summary:
| Treatment | Mechanism of Action | Efficacy in Alzheimer's Models | Clinical Trial Phase |
| This compound | Sigma-1 Receptor Agonist | Improves cognition, increases BDNF, and neuroprotective in preclinical models. | Preclinical |
| Donepezil | Acetylcholinesterase Inhibitor | Modest improvements in cognitive function in mild to moderate Alzheimer's disease. | Approved Standard-of-Care |
| Memantine | NMDA Receptor Antagonist | Modest cognitive benefits in moderate to severe Alzheimer's disease. | Approved Standard-of-Care |
Experimental Protocol: Morris Water Maze for Cognitive Assessment in Alzheimer's Models
-
Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
-
Procedure: Mice are trained to find a hidden platform in a circular pool of opaque water. Spatial learning and memory are assessed by measuring the time it takes to find the platform (escape latency) and the time spent in the target quadrant during a probe trial where the platform is removed.
-
Intervention: Chronic administration of this compound or a standard-of-care drug (e.g., donepezil) over several weeks.
-
Outcome: Comparison of escape latency and target quadrant preference between treated and untreated transgenic mice, as well as wild-type controls.
Caption: Key pathological pathways in Alzheimer's disease and the therapeutic targets of different drugs.
Amyotrophic Lateral Sclerosis (ALS)
Standard-of-Care: The primary medication for ALS is riluzole, which has been shown to modestly slow the progression of the disease and extend survival. Other treatments focus on managing symptoms.
This compound in ALS Models:
Preclinical Evidence In a mouse model of ALS (SOD1 G93A), treatment with this compound has been reported to extend survival time, although it did not affect the onset of the disease. In vitro studies have also shown that this compound can protect motor neurons from excitotoxicity.
Comparative Data Summary:
| Treatment | Mechanism of Action | Efficacy in ALS Models | Clinical Trial Phase |
| This compound | Sigma-1 Receptor Agonist | Extended survival in a mouse model of ALS. | Preclinical |
| Riluzole | Glutamate Antagonist | Modestly slows disease progression and extends survival by a few months. | Approved Standard-of-Care |
Experimental Protocol: Survival Study in SOD1 G93A Mouse Model of ALS
-
Model: Transgenic mice overexpressing a mutant form of the human SOD1 gene (SOD1 G93A), which develop a progressive motor neuron disease resembling ALS.
-
Procedure: Mice are monitored for disease onset (e.g., hind limb weakness) and survival (time to end-stage disease requiring euthanasia).
-
Intervention: Chronic administration of this compound or riluzole, typically starting before or at the time of disease onset.
-
Outcome: Comparison of the median survival time between the treated groups and a vehicle-treated control group.
Caption: Central pathogenic pathways in ALS and the mechanisms of action of riluzole and this compound.
Conclusion
This compound, as a selective sigma-1 receptor agonist, presents a novel mechanism of action with the potential for neuroprotection and enhancement of neuronal plasticity across a range of neurological disorders. Preclinical data are promising, suggesting beneficial effects in models of ischemic stroke, major depressive disorder, Alzheimer's disease, and ALS. However, clinical evidence is still in its early stages. The Phase II trial in stroke did not demonstrate a significant benefit for the overall population, though it hinted at potential efficacy in more severely affected patients.
A key challenge in benchmarking this compound is the lack of direct, head-to-head comparative clinical trials against the current standards of care. Future clinical development will need to focus on well-designed studies that not only demonstrate efficacy against placebo but also delineate the potential advantages of this compound over or in combination with existing therapies. The pleiotropic effects of sigma-1 receptor activation suggest that this compound could offer a unique therapeutic approach, particularly in diseases with complex and multifactorial pathologies. Further research is warranted to fully elucidate its clinical potential and to identify the patient populations most likely to benefit from this novel therapeutic strategy.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cutamesine
For researchers and scientists in the field of drug development, ensuring safety during the handling of investigational compounds like Cutamesine is paramount. Although specific hazard data for this compound is not extensively documented in publicly available sources, a proactive and cautious approach based on established protocols for potent research compounds is essential. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), operational handling, and disposal of this compound to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3][4]
| Activity | Minimum Required PPE | Enhanced Precautions (for higher risk tasks) |
| General Laboratory Access | - Lab coat (fully buttoned)- Safety glasses with side shields- Long pants- Closed-toe shoes | Not applicable |
| Weighing of Solid this compound | - Disposable nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Disposable nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Chemical-resistant apron |
| Conducting Reactions | - Disposable nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Chemical-resistant apron |
| Waste Disposal | - Disposable nitrile gloves- Lab coat- Safety glasses with side shields | - Chemical splash goggles |
It is imperative to always inspect PPE for any damage before use and to not wear it outside of the designated laboratory areas to prevent the spread of contamination.[1]
Experimental Protocols for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following protocols are based on best practices for managing potent research compounds.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder-containment hood, to minimize the risk of inhalation.
-
Pre-operational Checks: Before starting, ensure that all necessary equipment, including the correct PPE and spill cleanup materials, is readily accessible.
-
Weighing Procedure:
-
Tare a suitable weighing container on the analytical balance.
-
Carefully transfer the desired amount of this compound to the container using a spatula. Avoid creating dust.
-
Clean the balance and surrounding area with a soft brush after use. Never return excess substance to the stock bottle to prevent contamination.
-
Solution Preparation:
-
Solvent Addition: When dissolving this compound, slowly add the compound to the solvent to prevent splashing.
-
Mixing: If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the container is securely capped during mixing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Operational and Disposal Plans
Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if the compound is volatile or dusty.
-
Contain and Clean: Use a spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Decontaminate: Decontaminate the affected area thoroughly.
-
Dispose of Waste: All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal:
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as hazardous chemical waste.
-
Containers: Use clearly labeled, leak-proof containers that are chemically compatible with the waste. Containers should be kept closed when not in use.
-
Collection: Follow your institution's guidelines for the collection of hazardous chemical waste. Do not dispose of this compound waste down the drain.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
